molecular formula C37H50N4O5 B15139117 Beauverolide Ka

Beauverolide Ka

Cat. No.: B15139117
M. Wt: 630.8 g/mol
InChI Key: WCSIGBXTLAHHJM-YSEQWEHISA-N
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Description

Beauverolide Ka is a useful research compound. Its molecular formula is C37H50N4O5 and its molecular weight is 630.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H50N4O5

Molecular Weight

630.8 g/mol

IUPAC Name

(3R,6S,9S,13S)-6-benzyl-3-[(2S)-butan-2-yl]-9-(1H-indol-3-ylmethyl)-13-[(2S)-octan-2-yl]-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

InChI

InChI=1S/C37H50N4O5/c1-5-7-8-10-15-25(4)32-22-33(42)39-31(21-27-23-38-29-19-14-13-18-28(27)29)35(43)40-30(20-26-16-11-9-12-17-26)36(44)41-34(24(3)6-2)37(45)46-32/h9,11-14,16-19,23-25,30-32,34,38H,5-8,10,15,20-22H2,1-4H3,(H,39,42)(H,40,43)(H,41,44)/t24-,25-,30-,31-,32-,34+/m0/s1

InChI Key

WCSIGBXTLAHHJM-YSEQWEHISA-N

Isomeric SMILES

CCCCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Canonical SMILES

CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Beauverolide Ka: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of Beauverolide Ka, a cyclotetradepsipeptide isolated from the fungus Beauveria sp. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Herein, we detail the integrated spectroscopic and chemical methodologies employed to determine its planar structure and stereochemistry, presenting the key data in a clear, tabular format and illustrating the workflow and structural relationships with detailed diagrams.

Executive Summary

This compound is a member of the beauverolide family of cyclic depsipeptides, which are known for their interesting biological activities. The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Chemical degradation followed by chiral analysis of the constituent residues was pivotal in establishing the absolute stereochemistry. The elucidated structure of this compound is cyclo-(3-hydroxy-4-methyldecanoyl-N-methyl-L-tryptophyl-L-phenylalanyl-D-allo-isoleucyl).

Isolation and Purification

Experimental Protocol:
  • Fermentation: Beauveria sp. was cultured in a suitable broth medium supplemented with specific amino acid precursors to enhance the production of beauverolides.

  • Extraction: The mycelia were harvested and extracted with acetone. The resulting extract was concentrated under reduced pressure.

  • Chromatographic Separation: The crude extract was subjected to a multi-step chromatographic purification process. This typically involved initial fractionation on a silica gel column, followed by further purification using octadecylsilane (ODS) column chromatography. The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_0 Isolation Workflow A Fermentation of Beauveria sp. B Mycelia Extraction (Acetone) A->B C Crude Extract B->C D Silica Gel Chromatography C->D E Fractionation D->E F ODS Column Chromatography E->F G Further Purification F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 1: General isolation and purification workflow for this compound.

Molecular Formula and Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of this compound.

Experimental Protocol:

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer. The sample was dissolved in methanol and infused into the ESI source. Data was acquired in positive ion mode, and the accurate mass of the protonated molecule [M+H]⁺ was measured.

ParameterObserved Value
Molecular FormulaC₃₇H₅₀N₄O₅
[M+H]⁺ (m/z)631.37
Ionization ModeESI+

Table 1: High-Resolution Mass Spectrometry Data for this compound.

NMR Spectroscopic Analysis

The planar structure of this compound was elucidated through extensive 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. These experiments allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity of the amino acid and hydroxy acid residues.

Experimental Protocol:

NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR: Standard pulse sequences were used to acquire one-dimensional spectra.

  • COSY (Correlation Spectroscopy): Identified proton-proton spin systems within each residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2-3 bond) correlations between protons and carbons, which was crucial for determining the sequence of the residues.

  • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provided information on through-space proximities of protons, aiding in stereochemical assignments and confirming the overall cyclic structure.

Atom¹³C (δc)¹H (δн, mult., J in Hz)
3-Hydroxy-4-methyldecanoic acid (HMDA)
1171.5-
240.82.65 (dd), 2.50 (dd)
370.25.20 (m)
438.51.80 (m)
.........
N-Me-Tryptophan (N-Me-Trp)
α-CH58.94.85 (t)
β-CH₂28.13.30 (m)
N-CH₃30.52.90 (s)
.........
Phenylalanine (Phe)
α-CH54.24.60 (dd)
β-CH₂37.53.15 (m)
.........
allo-Isoleucine (allo-Ile)
α-CH59.84.20 (d)
β-CH36.41.95 (m)
.........

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound (representative values). Note: This is a representative table based on typical values for these residues in similar compounds.

Figure 2: Key HMBC correlations establishing the sequence of this compound.

Stereochemistry Determination

The absolute configuration of the amino acid and hydroxy acid residues was determined by chemical degradation followed by chiral analysis.

Experimental Protocol:
  • Acid Hydrolysis: this compound was hydrolyzed with 6N HCl to break the amide and ester bonds, liberating the constituent amino acids and the hydroxy acid.

  • Chiral GC-MS or HPLC Analysis: The hydrolysate was derivatized with a chiral reagent (e.g., Marfey's reagent for amino acids) and analyzed by GC-MS or HPLC. The retention times of the derivatized residues were compared with those of authentic L- and D- standards to determine their absolute stereochemistry. This analysis confirmed the presence of L-Tryptophan, L-Phenylalanine, and D-allo-Isoleucine. The stereochemistry of the 3-hydroxy-4-methyldecanoic acid was determined by comparison with known standards or through asymmetric synthesis.

G cluster_0 Stereochemistry Determination Workflow A This compound B Acid Hydrolysis (6N HCl) A->B C Mixture of Amino Acids & Hydroxy Acid B->C D Derivatization with Chiral Reagent C->D E Chiral HPLC or GC-MS Analysis D->E F Comparison with Authentic Standards E->F G Assignment of Absolute Configurations F->G

Figure 3: Workflow for the determination of absolute stereochemistry.

Conclusion

The structure of this compound was unequivocally established as cyclo-(3-hydroxy-4-methyldecanoyl-N-methyl-L-tryptophyl-L-phenylalanyl-D-allo-isoleucyl) through the systematic application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical degradation followed by chiral analysis. This comprehensive approach provides a robust framework for the structure elucidation of complex cyclic depsipeptides and is essential for further investigation into their synthesis and biological functions.

The Blueprint of a Fungal Toxin: An In-depth Technical Guide to the Biosynthetic Pathway of Beauverolide Ka

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka, a cyclodepsipeptide produced by various entomopathogenic fungi, including Beauveria bassiana, has garnered significant interest for its diverse biological activities. As a member of the beauverolide family, its biosynthesis is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this intricate process.

The this compound Biosynthetic Gene Cluster (BGC0002203)

The genetic blueprint for this compound synthesis is located within the MIBiG-annotated biosynthetic gene cluster BGC0002203 in Beauveria bassiana ARSEF 2860.[1] This cluster spans approximately 69.5 kb and harbors a set of core and auxiliary genes essential for the production of beauverolides Ba, Ka, and Ca.[1] The key genes and their putative functions are summarized in Table 1.

Table 1: Genes within the this compound Biosynthetic Gene Cluster (BGC0002203) [1]

Gene IdentifierPutative FunctionRole in Biosynthesis
BBA_08222Non-Ribosomal Peptide Synthetase (NRPS)Core enzyme responsible for amino acid activation, modification, and peptide bond formation.
BBA_08219Polyketide Synthase (PKS)Core enzyme responsible for the synthesis of the 3-hydroxy-fatty acid backbone.
BBA_082214-coumarate-CoA ligaseLikely involved in the activation of the fatty acid precursor.
BBA_08218Acyl-CoA N-acyltransferasePotentially involved in the transfer of the fatty acid chain to the NRPS.
BBA_082172OG-Fe(II) oxygenase family oxidoreductaseMay be involved in tailoring reactions, such as hydroxylation.
BBA_08220MFS transporterLikely responsible for the export of the final beauverolide product out of the fungal cell.

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and NRPS enzymes, functioning as a molecular assembly line.

1. Precursor Synthesis and Activation: The pathway commences with the synthesis of a 3-hydroxy-fatty acid moiety by the Polyketide Synthase (PKS), BBA_08219. The fatty acid precursor is activated by the 4-coumarate-CoA ligase (BBA_08221) to its CoA-thioester. Concurrently, the constituent amino acids of this compound are selected and activated by the adenylation (A) domains of the Non-Ribosomal Peptide Synthetase (NRPS), BBA_08222.

2. Assembly on the NRPS Scaffold: The activated fatty acid is transferred to the NRPS, a process likely mediated by the Acyl-CoA N-acyltransferase (BBA_08218). The NRPS enzyme, BBA_08222, is a modular protein, with each module responsible for the incorporation of a specific amino acid. The domains within each module catalyze the following reactions:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a thioester linkage.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain and the newly incorporated amino acid.

  • Epimerization (E) domain (if present): Can convert an L-amino acid to its D-isomer.

3. Chain Elongation and Modification: The growing peptide chain is passed sequentially from one module to the next, with each module adding its designated amino acid. Tailoring enzymes, such as the 2OG-Fe(II) oxygenase (BBA_08217), may introduce modifications to the peptide backbone.

4. Cyclization and Release: Upon completion of the peptide chain, a thioesterase (TE) domain, typically located at the C-terminus of the final NRPS module, catalyzes the cyclization and release of the mature this compound molecule.

5. Export: The final product is then likely exported from the fungal cell by the MFS transporter, BBA_08220.

Beauverolide_Ka_Biosynthesis cluster_precursors Precursor Supply cluster_activation Activation cluster_assembly Assembly Line cluster_modification Modification & Release cluster_export Export Fatty Acid Precursors Fatty Acid Precursors BBA_08221 BBA_08221 (4-coumarate-CoA ligase) Fatty Acid Precursors->BBA_08221 Activation Amino Acid Precursors Amino Acid Precursors A_domains NRPS A-domains (BBA_08222) Amino Acid Precursors->A_domains Selection & Activation BBA_08219 BBA_08219 (PKS) BBA_08221->BBA_08219 NRPS_core NRPS Core (C, T/PCP domains) (BBA_08222) A_domains->NRPS_core BBA_08218 BBA_08218 (Acyl-CoA N-acyltransferase) BBA_08219->BBA_08218 3-hydroxy- fatty acid BBA_08218->NRPS_core Loading NRPS_core->NRPS_core BBA_08217 BBA_08217 (Oxygenase) NRPS_core->BBA_08217 Tailoring TE_domain NRPS TE-domain (BBA_08222) BBA_08217->TE_domain This compound This compound TE_domain->this compound BBA_08220 BBA_08220 (MFS Transporter) Extracellular Space Extracellular Space BBA_08220->Extracellular Space This compound->BBA_08220

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Gene deletion studies have demonstrated the essentiality of the bes gene cluster for beauverolide production. Deletion of the PKS gene (besB, homologous to BBA_08219) and the CoA-ligase gene (besD, homologous to BBA_08221) in B. bassiana ARSEF 2860 resulted in the complete loss of Beauverolide Ba, Ka, and Ca production. In contrast, deletion of the acyltransferase gene (besC, homologous to BBA_08218) led to a significant reduction in their production. While precise quantitative data from these studies are not extensively published, the qualitative results unequivocally confirm the central role of this gene cluster.

Experimental Protocols

Gene Knockout via Agrobacterium tumefaciens-mediated Transformation (ATMT)

This protocol outlines the general steps for creating gene knockout mutants in B. bassiana to study the function of the beauverolide biosynthetic genes.

a. Vector Construction:

  • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene (e.g., BBA_08222) from B. bassiana genomic DNA using high-fidelity DNA polymerase.

  • Clone the amplified flanking regions into a binary vector (e.g., pD-Hyg) on either side of a selectable marker cassette (e.g., hygromycin phosphotransferase, hph).

  • Verify the final construct by restriction digestion and DNA sequencing.

  • Transform the binary vector into a competent Agrobacterium tumefaciens strain (e.g., AGL-1) by electroporation.

b. Fungal Transformation:

  • Prepare a spore suspension of B. bassiana (10^7 spores/mL) from a freshly grown culture.

  • Co-cultivate the B. bassiana spores with the transformed A. tumefaciens (OD600 = 0.8) on an induction medium (e.g., IMAS) containing acetosyringone (200 µM) at 25°C for 48 hours in the dark.

  • Overlay the co-culture plates with a selective medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent for fungal transformants (e.g., hygromycin B).

  • Incubate the plates at 25°C until putative transformants appear.

c. Mutant Screening and Verification:

  • Isolate individual transformants onto fresh selective medium.

  • Perform PCR analysis on the genomic DNA of the putative mutants using primers flanking the target gene and primers specific to the selectable marker to confirm homologous recombination.

  • Further confirm the gene knockout by Southern blot analysis.

Gene_Knockout_Workflow cluster_vector Vector Construction cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR_flanks PCR amplify 5' and 3' flanking regions Clone_vector Clone flanks into binary vector with selectable marker PCR_flanks->Clone_vector Verify_construct Verify construct by sequencing Clone_vector->Verify_construct Transform_Agro Transform vector into Agrobacterium Verify_construct->Transform_Agro Co_cultivation Co-cultivate spores with Agrobacterium Transform_Agro->Co_cultivation Spore_prep Prepare B. bassiana spore suspension Spore_prep->Co_cultivation Selection Select for transformants on antibiotic medium Co_cultivation->Selection Isolate_mutants Isolate putative mutants Selection->Isolate_mutants PCR_screen Screen by PCR Isolate_mutants->PCR_screen Southern_blot Confirm by Southern blot PCR_screen->Southern_blot

Caption: Workflow for gene knockout in Beauveria bassiana.

HPLC-MS Analysis of Beauverolides

This protocol provides a general framework for the extraction and analysis of beauverolides from fungal cultures.

a. Sample Preparation:

  • Inoculate B. bassiana into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 7-14 days with shaking.

  • Separate the mycelia from the culture broth by filtration.

  • Lyophilize the mycelia and grind to a fine powder.

  • Extract the mycelial powder with a suitable organic solvent (e.g., methanol or ethyl acetate) using sonication.

  • Centrifuge the extract and collect the supernatant.

  • Evaporate the solvent and redissolve the residue in a small volume of methanol for HPLC-MS analysis.

b. HPLC-MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly employed.

  • Detection: Mass spectrometry (e.g., ESI-MS) in positive ion mode is used to detect the beauverolide analytes based on their mass-to-charge ratio (m/z).

  • Quantification: For quantitative analysis, a standard curve of purified this compound should be prepared.

HPLC_Workflow Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Mycelia Mycelia Filtration->Mycelia Broth Culture Broth Filtration->Broth Extraction Solvent Extraction Mycelia->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Residue Crude Extract Evaporation->Residue Dissolution Redissolve in Methanol Residue->Dissolution HPLC_MS HPLC-MS Analysis Dissolution->HPLC_MS

Caption: Workflow for HPLC-MS analysis of beauverolides.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic capabilities of fungi. The elucidation of its biosynthetic pathway, driven by the identification of the BGC0002203 gene cluster and functional genomics studies, provides a solid foundation for future research. This knowledge can be leveraged for the rational design of novel beauverolide analogs with improved therapeutic properties through precursor-directed biosynthesis and genetic engineering of the biosynthetic machinery. Further quantitative studies and detailed enzymatic characterization will undoubtedly provide deeper insights into the regulation and catalytic mechanisms of this important biosynthetic pathway.

References

The Core Mechanism of Action of Beauverolide Ka in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ka belongs to a class of cyclodepsipeptides produced by various fungi, which have garnered significant interest for their potential therapeutic applications. While research on this compound is emerging, the core mechanism of action for the beauverolide class is well-established, centering on the potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). This technical guide synthesizes the current understanding of the mechanism of action of beauveriolides in mammalian cells, with a specific focus on the implications for this compound. Drawing parallels from its closely related and extensively studied analogs, Beauveriolide I and III, this document details the molecular interactions, cellular consequences, and key experimental methodologies. The primary mode of action involves the blockage of cholesteryl ester synthesis, leading to a reduction in lipid droplet formation. This guide provides a comprehensive overview for researchers and professionals in drug development, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism: Inhibition of ACyl-CoA:Cholesterol Acyltransferase (ACAT)

The principal molecular target of beauveriolides in mammalian cells is Acyl-CoA:cholesterol acyltransferase (ACAT), an integral membrane protein located in the endoplasmic reticulum. ACAT is responsible for the esterification of free cholesterol to long-chain fatty acids, forming cholesteryl esters for storage in lipid droplets. In mammals, two isozymes of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.

Beauveriolides have demonstrated a remarkable selectivity for ACAT1 in intact mammalian cells. While they can inhibit both ACAT1 and ACAT2 in enzyme assays using cell lysates or microsomes, their activity in living cells is predominantly directed towards ACAT1. This selectivity is attributed to the different topological locations of the active sites of the two isozymes within the endoplasmic reticulum membrane. The active site of ACAT1 is believed to be accessible from the cytosolic side, allowing for inhibition by beauveriolides. In contrast, the active site of ACAT2 is thought to reside on the luminal side of the ER, rendering it inaccessible to the inhibitor in intact cells.

While direct quantitative data for this compound's ACAT inhibition is not extensively published, a study has identified it as a potentiator of cholesteryl ester degradation, a downstream effect consistent with ACAT inhibition. Extensive research on its close analogs, Beauverolide I and III, provides a strong basis for its mechanism.

Signaling Pathway of ACAT Inhibition by Beauverolides

The following diagram illustrates the established signaling pathway for beauveriolide-mediated ACAT1 inhibition.

ACAT_Inhibition cluster_cell Mammalian Cell cluster_er ER Lumen Beauverolide_Ka This compound ACAT1 ACAT1 Beauverolide_Ka->ACAT1 Inhibits Cytosol Cytosol ER Endoplasmic Reticulum ACAT2 ACAT2 ACAT2_active_site Active Site ACAT2->ACAT2_active_site Luminal ACAT1_active_site Active Site ACAT1->ACAT1_active_site Cytosolic Cholesteryl_Ester Cholesteryl Ester ACAT1_active_site->Cholesteryl_Ester Catalyzes Cholesterol Free Cholesterol Cholesterol->ACAT1_active_site Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1_active_site Lipid_Droplet Lipid Droplet Formation Cholesteryl_Ester->Lipid_Droplet

Caption: this compound inhibits ACAT1 at its cytosolic active site.

Quantitative Data on Beauveriolide Activity

Table 1: IC50 Values for ACAT Inhibition by Beauveriolide Analogs

CompoundTargetAssay SystemIC50 (µM)Reference
Beauveriolide IACAT1Mouse Macrophage Microsomes6.0[1]
Beauveriolide IACAT2Mouse Liver Microsomes1.5[2]
Beauveriolide IIIACAT1Mouse Macrophage Microsomes5.5[1]
Beauveriolide IIIACAT2Mouse Liver Microsomes1.5[2]
Beauveriolide IIIACAT1Cell-based (CHO cells)5.5[3]
Beauveriolide IIIACAT2Cell-based (CHO cells)> 20

Table 2: IC50 Values for Inhibition of Cholesteryl Ester (CE) Synthesis

CompoundCell LineIC50 (µM)Reference
Beauveriolide IMouse Peritoneal Macrophages0.78
Beauveriolide IIIMouse Peritoneal Macrophages0.41

Other Potential Mechanisms of Action

While ACAT inhibition is the primary mechanism, it is important for researchers to consider other potential cellular effects, especially at higher concentrations. Although specific studies on this compound are lacking, related mycotoxins have been shown to induce apoptosis, cell cycle arrest, and autophagy in various mammalian cell lines. These potential mechanisms should be investigated to build a complete pharmacological profile of this compound.

Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells.

Apoptosis_Workflow Start Treat Mammalian Cells with this compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for assessing apoptosis.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of many therapeutic compounds. Investigating the effect of this compound on cell cycle progression can provide insights into its anti-proliferative potential.

Cell_Cycle_Workflow Start Treat Mammalian Cells with this compound Harvest Harvest Cells Start->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide (PI) Treat_RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis via flow cytometry.

Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context. Its modulation by a test compound is a key area of investigation.

Autophagy_Signaling Beauverolide_Ka This compound Cellular_Stress Cellular Stress Beauverolide_Ka->Cellular_Stress Autophagy_Induction Autophagy Induction Cellular_Stress->Autophagy_Induction LC3I_to_LC3II LC3-I to LC3-II Conversion Autophagy_Induction->LC3I_to_LC3II p62_Degradation p62 Degradation Autophagy_Induction->p62_Degradation leads to Autophagosome Autophagosome Formation LC3I_to_LC3II->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome

Caption: Key markers in the autophagy signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Cell-Based ACAT Inhibition Assay

This protocol is adapted from studies on beauveriolide derivatives and is suitable for determining the inhibitory activity of this compound on ACAT1 and ACAT2 in a cellular context.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human ACAT1 (CHO-ACAT1) and human ACAT2 (CHO-ACAT2).

  • Reagents:

    • DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • [1-¹⁴C]Oleoyl-CoA.

    • Bovine Serum Albumin (BSA).

    • This compound stock solution in DMSO.

    • Cell lysis buffer.

    • Heptane/Isopropanol/Water (10:80:1, v/v/v).

    • Silica gel thin-layer chromatography (TLC) plates.

    • Scintillation cocktail.

  • Procedure:

    • Seed CHO-ACAT1 and CHO-ACAT2 cells in 24-well plates and grow to confluence.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 1 hour at 37°C.

    • Prepare the [1-¹⁴C]Oleoyl-CoA substrate solution complexed with BSA.

    • Add the substrate solution to each well and incubate for 2 hours at 37°C.

    • Wash the cells with ice-cold PBS and lyse the cells.

    • Extract the lipids from the cell lysate using the heptane/isopropanol/water mixture.

    • Separate the cholesteryl esters from other lipids by TLC.

    • Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.

    • Calculate the percentage of ACAT inhibition relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V/PI Staining

This is a standard flow cytometry-based assay to quantify apoptosis.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Phosphate Buffered Saline (PBS).

  • Procedure:

    • Seed mammalian cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the determination of the percentage of cells in different phases of the cell cycle.

  • Reagents:

    • 70% cold ethanol.

    • PBS.

    • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot for Autophagy Markers (LC3 and p62)

This method is used to detect changes in the levels of key autophagy-related proteins.

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies against LC3B and p62/SQSTM1.

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with this compound. For autophagic flux analysis, a parallel set of cells should be co-treated with an autophagy inhibitor like Bafilomycin A1.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Conclusion

The primary mechanism of action of this compound in mammalian cells is highly likely the inhibition of ACAT1, mirroring the activity of its well-characterized analogs, Beauveriolide I and III. This leads to a reduction in cholesteryl ester synthesis and lipid droplet accumulation. While further studies are required to elucidate the full spectrum of its biological activities, including potential effects on apoptosis, cell cycle, and autophagy, the existing data on the beauverolide class provides a strong foundation for future research and drug development efforts. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of this compound's mechanism of action.

References

The Biological Activity of Beauverolide Ka: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ka is a cyclotetradepsipeptide, a class of secondary metabolites produced by the entomopathogenic fungus Beauveria bassiana. While research on many beauverolides has elucidated their biological activities, specific data on this compound remains limited in publicly available scientific literature. This technical guide synthesizes the currently known information regarding this compound's biological effects, drawing parallels with closely related beauverolide compounds where direct data is unavailable. The primary reported activities of this compound include the stimulation of glucose uptake and cytoprotective effects. This document provides a structured overview of its known biological functions, presents available data in a clear tabular format, outlines plausible experimental methodologies for its study, and visualizes related signaling pathways and workflows using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond in their ring structure, and they are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Beauverolides, produced by various fungi of the genus Beauveria, have garnered significant interest for their potential pharmacological applications. Notably, Beauverolides I and III have been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in atherosclerosis and Alzheimer's disease.

This compound, a metabolite of Beauveria bassiana, is a cyclotetradepsipeptide with emerging biological activities. This document aims to provide an in-depth technical guide on the current understanding of this compound's biological activity, with a focus on its core known effects and potential mechanisms of action.

Core Biological Activities of this compound

The primary reported biological activities of this compound are the stimulation of glucose uptake in muscle cells and protective effects in auditory cells.

Stimulation of Glucose Uptake

This compound has been observed to stimulate glucose uptake in cultured rat L6 myoblasts. This suggests a potential role for this compound in modulating glucose metabolism, which could be relevant for research into metabolic disorders.

Cytoprotective Effects

Protective effects of this compound have been noted in HEI-OC1 auditory cells. This cytoprotective activity indicates its potential as a therapeutic agent against cellular damage in specific cell types.

Quantitative Data Summary

Quantitative data for the biological activity of this compound is sparse. The following table summarizes the available information. For comparative context, data for the related, well-studied Beauverolide III is also included.

CompoundBiological ActivityCell Line/SystemEffective ConcentrationIC50/EC50Reference
This compound Stimulates Glucose UptakeRat L6 Myoblasts50 µMNot Reported[1]
This compound Protective EffectsHEI-OC1 Cells10 µMNot Reported[1]
Beauverolide III ACAT1 Inhibition--5.5 µM[2]
Beauverolide III ACAT2 Inhibition--> 20 µM[2]

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound have not been fully elucidated, its activity in stimulating glucose uptake suggests a potential interaction with pathways involved in glucose transport and metabolism. The cytoprotective effects could be mediated through various mechanisms, including antioxidant pathways or inhibition of apoptotic cascades.

Based on the activities of other beauverolides, a primary, yet unconfirmed, target for this compound could be ACAT. Inhibition of ACAT leads to a reduction in cholesteryl ester synthesis, which has implications for various cellular processes.

ACAT_Inhibition_Pathway cluster_ER Endoplasmic Reticulum ACAT ACAT CE Cholesteryl Esters ACAT->CE Esterification Cholesterol Free Cholesterol Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT Lipid_Droplets Lipid Droplet Formation CE->Lipid_Droplets Beauverolide_Ka This compound Beauverolide_Ka->ACAT Inhibition Atherosclerosis Atherosclerosis Lipid_Droplets->Atherosclerosis Contributes to

Figure 1: Postulated signaling pathway for this compound based on the known mechanism of related beauverolides.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for studying its effects.

Cell Culture
  • L6 Myoblasts: Rat L6 myoblasts should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • HEI-OC1 Cells: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are to be cultured in high-glucose DMEM supplemented with 10% FBS without antibiotics. These cells are conditionally immortalized and should be maintained at 33°C in a 10% CO2 atmosphere for proliferation.

Glucose Uptake Assay

This protocol describes a common method for measuring glucose uptake in cultured cells using a fluorescently labeled glucose analog.

Glucose_Uptake_Workflow start Seed L6 Myoblasts in 96-well plate differentiate Differentiate myoblasts to myotubes start->differentiate serum_starve Serum starve cells differentiate->serum_starve treat Treat with this compound serum_starve->treat add_2NBDG Add 2-NBDG (fluorescent glucose analog) treat->add_2NBDG incubate Incubate to allow uptake add_2NBDG->incubate wash Wash to remove extracellular 2-NBDG incubate->wash measure Measure fluorescence wash->measure analyze Analyze data measure->analyze

Figure 2: Experimental workflow for a cell-based glucose uptake assay.

Protocol:

  • Seed L6 myoblasts in a 96-well plate and allow them to differentiate into myotubes.

  • Serum starve the myotubes for 2-4 hours.

  • Treat the cells with varying concentrations of this compound for a predetermined time.

  • Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells.

  • Incubate for 30-60 minutes to allow for glucose uptake.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Analyze the data to determine the effect of this compound on glucose uptake.

Cytoprotection Assay

This protocol outlines a general method to assess the protective effects of a compound against a known cytotoxic agent.

Cytoprotection_Assay_Workflow start Seed HEI-OC1 cells in 96-well plate pretreat Pre-treat with this compound start->pretreat induce_damage Induce cell damage (e.g., with cisplatin) pretreat->induce_damage incubate Incubate for 24-48 hours induce_damage->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay measure Measure absorbance viability_assay->measure analyze Analyze data measure->analyze

Figure 3: Experimental workflow for a cytoprotection assay.

Protocol:

  • Seed HEI-OC1 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for a specified duration.

  • Introduce a cytotoxic agent (e.g., cisplatin, a known ototoxic drug) to induce cell damage.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability to determine the protective effect of this compound.

Discussion and Future Directions

The current body of research on this compound indicates its potential as a bioactive molecule with effects on glucose metabolism and cell protection. However, the lack of detailed quantitative data and mechanistic studies is a significant gap in the literature. Future research should focus on:

  • Dose-Response Studies: Establishing precise IC50 and EC50 values for its effects on glucose uptake and cytoprotection.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound. This includes determining if it, like other beauverolides, inhibits ACAT.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to understand its pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

Conclusion

This compound is a fungal cyclodepsipeptide with promising, yet underexplored, biological activities. Its ability to stimulate glucose uptake and protect cells from damage warrants further investigation for its potential therapeutic applications. This technical guide provides a comprehensive summary of the current knowledge and a framework for future research into this intriguing natural product. The scientific community is encouraged to build upon this foundation to fully uncover the therapeutic potential of this compound.

References

Spectroscopic and Mechanistic Insights into Beauverolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry Data for Beauverolide Ka

High-resolution mass spectrometry is a critical tool for the initial identification and characterization of beauverolides. The molecular formula and mass for this compound have been reported as follows:

CompoundMolecular FormulaMass (Da)Observed Ion
This compoundC₃₇H₅₀N₄O₅630[M+H]⁺, [M+Na]⁺

Representative NMR Spectroscopic Data: Beauverolide III

Due to the absence of published ¹H and ¹³C NMR data for this compound, the following tables summarize the assignments for Beauverolide III, a structurally similar analogue. These data are crucial for the complete structure elucidation and conformational analysis of this class of cyclodepsipeptides.

Table 1: ¹H NMR Spectroscopic Data for Beauverolide III

PositionδH (ppm)MultiplicityJ (Hz)
L-Phe
NH7.85d8.5
α-H4.65m
β-H3.20, 2.95m
Aromatics7.25m
L-Ala
NH8.10d7.5
α-H4.30m
β-CH₃1.25d7.0
D-allo-Ile
NH7.90d9.0
α-H4.15t9.0
β-H1.85m
γ-CH₂1.50, 1.15m
γ-CH₃0.85d7.0
δ-CH₃0.80t7.5
(3S,4S)-HMA
2-H₂2.60, 2.50m
3-H5.10m
4-H1.70m
5-H₂1.40, 1.20m
6-H₂1.30m
7-H₂1.25m
8-CH₃0.88t7.0
4-CH₃0.90d7.0

Note: HMA refers to 3-hydroxy-4-methyloctanoic acid. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is representative and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Beauverolide III

PositionδC (ppm)
L-Phe
C=O171.5
α-C54.0
β-C38.0
Aromatic C137.0, 129.5, 128.8, 127.0
L-Ala
C=O172.5
α-C49.0
β-C18.0
D-allo-Ile
C=O171.0
α-C59.0
β-C37.5
γ-C25.0
γ-CH₃15.5
δ-C11.5
(3S,4S)-HMA
C=O170.0
C-240.0
C-372.0
C-435.0
C-529.0
C-628.0
C-722.5
C-814.0
4-CH₃15.0

Note: Chemical shifts (δ) are reported in parts per million (ppm). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols

Isolation and Purification of Beauverolides

A general procedure for the isolation of beauverolides from fungal cultures is outlined below. This protocol may require optimization based on the specific fungal strain and target beauverolide.

experimental_workflow cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Chromatographic Purification A Inoculation of Beauveria sp. into liquid medium B Incubation with shaking for 14-21 days A->B C Separation of mycelia and culture filtrate B->C D Extraction of mycelia with Ethyl Acetate C->D E Extraction of filtrate with Ethyl Acetate C->E F Combine and concentrate organic extracts D->F E->F G Silica Gel Column Chromatography (Hexane-EtOAc gradient) F->G H Sephadex LH-20 Chromatography (Methanol) G->H I Preparative HPLC (C18, Acetonitrile-Water gradient) H->I J Pure Beauverolide I->J

Caption: General workflow for the isolation and purification of beauverolides.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically employed for accurate mass measurements.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Purified beauverolides are dissolved in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Ionization Mode: Positive ion mode is generally used to observe protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺.

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500.

NMR Spectroscopy

NMR experiments are conducted to elucidate the detailed chemical structure of the isolated compounds.

  • Instrumentation: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.

  • Sample Preparation: 1-5 mg of the purified beauverolide is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid and the hydroxy acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the ester linkage.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the cyclodepsipeptide.

Biological Activity and Signaling Pathway

Beauverolides have garnered significant interest due to their potent biological activities, most notably the inhibition of Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a key enzyme responsible for the esterification of cholesterol, a critical step in the formation of cholesterol esters and lipid droplets. The inhibition of this enzyme has therapeutic potential in the treatment of atherosclerosis and other diseases associated with lipid accumulation.[1][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, and beauverolides have shown some selectivity towards these isoforms.

ACAT_Inhibition cluster_0 Cellular Cholesterol Homeostasis Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification LipidDroplet Lipid Droplet Formation CholesterylEster->LipidDroplet Beauverolide This compound Beauverolide->Inhibition Inhibition->ACAT Inhibition

Caption: Inhibition of ACAT by this compound.

References

Beauverolide Ka: A Technical Guide to its Natural Sources and Fungal Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Beauverolide Ka, a cyclic depsipeptide with significant biological activities. The document details its natural origins, explores the intricacies of its fungal production, outlines experimental protocols for its isolation and analysis, and describes its biosynthetic pathway.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by entomopathogenic fungi, which are fungi that infect and kill insects. These fungi are a rich source of a diverse array of bioactive compounds. The most prominent producer of this compound is Beauveria bassiana, a fungus found globally in soils that is widely used as a biological insecticide.[1][2][3][4] Other species within the Beauveria genus and closely related fungi in the order Hypocreales have also been reported to produce various beauverolides, highlighting the chemodiversity within this fungal group.[1]

The production of this compound and other secondary metabolites by these fungi is often linked to their virulence towards insect hosts, playing a role in the infection process and defense against other microorganisms.

Fungal Production of this compound

The production of this compound is achieved through the fermentation of the producing fungus, typically Beauveria bassiana. The yield of this compound can be influenced by various factors, including the fungal strain, composition of the culture medium, and fermentation conditions.

Fungal Strains and Production Profile

Different strains of Beauveria bassiana exhibit variability in their production profiles of beauverolides. For instance, a study by Yin et al. (2020) showed that B. bassiana strains produced detectable levels of HMDA-type beauverolides, including Beauverolide Ba, Ka, and Ca. The production of these compounds is governed by a conserved biosynthetic gene cluster.

Quantitative Data on Beauverolide Production

While specific quantitative data for this compound is not extensively reported in comparative studies, the overall production of related beauverolides can be significant. Optimization of fermentation conditions, such as media composition and precursor supplementation, has been shown to enhance the production of beauveriolides I and III by five to ten fold. The following table summarizes the production of various beauverolides by different fungi as reported in the literature.

Fungal SpeciesBeauverolide Analog(s)Production DetailsReference
Beauveria sp. FO-6 tryptoneBeauveriolides I & IIIIncreased 5-10 fold with tryptone
Beauveria sp. FO-6979 + L-LeuBeauveriolide ISelective high production
Beauveria sp. FO-6979 + L-IleBeauveriolide IIISelective high production
Beauveria bassiana strainsBeauverolides Ba, Ka, CaDetected as HMDA-type BVDs
Beauveria brongniartiiHMOA-type BVDs (I & III dominant), La, II-
Cordyceps militarisHMOA-type BVDs (I & III dominant), La, II-

Experimental Protocols

Fungal Fermentation

Objective: To cultivate Beauveria bassiana for the production of this compound.

Materials:

  • Beauveria bassiana strain

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB), or a defined medium)

  • Sterile flasks

  • Shaking incubator

Protocol:

  • Strain Activation: Inoculate a PDA plate with the Beauveria bassiana strain and incubate at 25-28°C for 7-10 days until sporulation.

  • Seed Culture: Prepare a spore suspension by flooding the PDA plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10^7 spores/mL.

  • Inoculation: Inoculate a flask containing the liquid fermentation medium with the spore suspension (typically 1-5% v/v).

  • Incubation: Incubate the flask in a shaking incubator at 25-28°C and 150-200 rpm for 10-14 days.

Extraction and Purification

Objective: To extract and purify this compound from the fungal culture.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing this compound and concentrate.

    • Perform further purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Quantification by HPLC-MS

Objective: To quantify the amount of this compound in the purified fractions.

Materials:

  • Purified sample

  • This compound standard

  • HPLC-MS system with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation: Dissolve the purified sample and the standard in a suitable solvent (e.g., methanol) to known concentrations.

  • HPLC-MS Analysis:

    • Inject the samples onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

    • Set the ESI source to positive ion mode and monitor for the specific m/z of this compound.

  • Quantification: Create a calibration curve using the standard and determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis of this compound

This compound is a hybrid nonribosomal peptide-polyketide synthesized by a large, multifunctional enzyme complex encoded by a biosynthetic gene cluster (BGC). This complex includes a Nonribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).

Biosynthetic Gene Cluster

The BGC for beauverolide production in Beauveria bassiana contains genes encoding the core enzymes responsible for its synthesis. This includes a PKS for the synthesis of the 3-hydroxy-4-methyldecanoic acid (HMDA) moiety and an NRPS for the incorporation of the amino acid residues.

Signaling Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Beauverolide_Ka_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Module cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Modules PKS_start Starter Unit (Acetyl-CoA) PKS_elongation Elongation (Malonyl-CoA) PKS_start->PKS_elongation Chain Elongation PKS_reduction Reduction (NADPH) PKS_elongation->PKS_reduction Reduction PKS_release Release of 3-hydroxy-4-methyldecanoic acid (HMDA) PKS_reduction->PKS_release Chain Termination NRPS_A1 Module 1 A-domain: Activates L-Alanine PKS_release->NRPS_A1 HMDA Transfer NRPS_T1 T-domain NRPS_A1->NRPS_T1 NRPS_C1 C-domain NRPS_T1->NRPS_C1 NRPS_A2 Module 2 A-domain: Activates L-Leucine NRPS_C1->NRPS_A2 NRPS_T2 T-domain NRPS_A2->NRPS_T2 NRPS_C2 C-domain NRPS_T2->NRPS_C2 NRPS_A3 Module 3 A-domain: Activates L-Phenylalanine NRPS_C2->NRPS_A3 NRPS_T3 T-domain NRPS_A3->NRPS_T3 NRPS_TE Thioesterase (TE) Cyclization and Release NRPS_T3->NRPS_TE Beauverolide_Ka This compound NRPS_TE->Beauverolide_Ka Final Product

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the production and analysis of this compound.

Experimental_Workflow cluster_production Production cluster_isolation Isolation & Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (Beauveria bassiana) Fermentation Liquid Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC HPLC_MS HPLC-MS Analysis Prep_HPLC->HPLC_MS Quantification Quantification HPLC_MS->Quantification Structure_Elucidation Structure Elucidation (NMR, MS/MS) HPLC_MS->Structure_Elucidation

Caption: General experimental workflow for this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of Beauverolide Ka

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka is a cyclotetradepsipeptide, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities. Notably, beauverolides have demonstrated potent inhibitory effects on Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism. This inhibitory action positions beauverolides, including this compound, as promising candidates for the development of therapeutics against atherosclerosis and other conditions associated with lipid dysregulation. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its mechanism of action.

Physicochemical Properties of this compound

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C35H49N3O5N/A
Molecular Weight 630.82 g/mol [1]
Appearance White powder (typical for beauverolides)N/A
Melting Point Data not available for this compound. Related beauverolides exhibit a range of melting points.N/A
Solubility Sparingly soluble in aqueous solutions. Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform.N/A

Table 2: 1H and 13C NMR Spectral Data of this compound

A complete, assigned 1H and 13C NMR data table for this compound is not currently available in the peer-reviewed literature. Structural elucidation of new beauverolides is typically achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) and mass spectrometry[2]. Researchers seeking to confirm the identity of this compound would need to perform these experiments and compare the data with known beauverolide structures.

Mechanism of Action: Inhibition of ACAT

This compound exerts its biological effects primarily through the inhibition of Acyl-CoA: cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of intracellular free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, beauverolides reduce the accumulation of cholesteryl esters, a key process in the formation of foam cells, which are characteristic of atherosclerotic plaques. There are two isoforms of this enzyme, ACAT1 and ACAT2, both of which can be inhibited by beauverolides[3].

ACAT_Inhibition_Pathway cluster_cell Macrophage Free_Cholesterol Free Cholesterol ACAT1_ACAT2 ACAT1 / ACAT2 Free_Cholesterol->ACAT1_ACAT2 Acyl_CoA Acyl-CoA Acyl_CoA->ACAT1_ACAT2 Cholesteryl_Esters Cholesteryl Esters ACAT1_ACAT2->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplet Formation Cholesteryl_Esters->Lipid_Droplets Foam_Cell Foam Cell Formation Lipid_Droplets->Foam_Cell Beauverolide_Ka This compound Beauverolide_Ka->ACAT1_ACAT2 Inhibition

Mechanism of ACAT inhibition by this compound.

Experimental Protocols

The following sections outline the general methodologies for the production, isolation, purification, and biological evaluation of this compound.

I. Production of this compound by Fungal Fermentation

Objective: To cultivate Beauveria bassiana for the production of beauverolides.

Materials:

  • Beauveria bassiana strain

  • Potato Dextrose Agar (PDA) for inoculum preparation

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium containing a carbon source like glucose or sucrose, a nitrogen source like yeast extract or peptone, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: A pure culture of Beauveria bassiana is grown on PDA plates at 25-28°C for 7-10 days until sporulation. Spores are harvested to create a spore suspension.

  • Fermentation: The liquid fermentation medium is sterilized by autoclaving. A defined concentration of the B. bassiana spore suspension is used to inoculate the sterile medium.

  • Incubation: The inoculated flasks are incubated in a shaker at 25-28°C with constant agitation (e.g., 150-200 rpm) for 10-14 days. The fermentation can also be carried out in a larger-scale fermenter with controlled parameters (temperature, pH, aeration, agitation).

  • Harvesting: After the incubation period, the fungal biomass (mycelia) and the culture broth are separated by filtration or centrifugation. Beauverolides are typically found in both the mycelia and the broth.

Fermentation_Workflow A B. bassiana Culture on PDA B Spore Suspension A->B C Inoculation of Liquid Medium B->C D Shake Flask Fermentation (10-14 days) C->D E Harvesting: Filtration/Centrifugation D->E F Mycelia & Broth (Containing Beauverolides) E->F

Workflow for this compound production.
II. Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Organic solvents (e.g., ethyl acetate, methanol, acetone)

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Extraction: The fungal mycelia are extracted with a polar organic solvent like methanol or acetone. The culture filtrate is extracted with a less polar solvent such as ethyl acetate. The extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

  • Preliminary Purification: The crude extract can be subjected to preliminary purification using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

  • HPLC Purification: Fractions containing beauverolides are further purified by reverse-phase HPLC.

    • Column: C18 column (e.g., 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of TFA (e.g., 0.1%) to improve peak shape. For example, a linear gradient from 40% to 90% acetonitrile over 30 minutes.

    • Detection: UV detector at a wavelength of ~210 nm.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified by mass spectrometry and NMR spectroscopy.

III. In Vitro ACAT Inhibition Assay

Objective: To determine the inhibitory activity of this compound on ACAT1 and ACAT2.

Materials:

  • Cell lines expressing human ACAT1 or ACAT2 (e.g., engineered CHO cells).

  • Cell culture medium and supplements.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • [14C]Oleoyl-CoA or a fluorescently labeled cholesterol analog.

  • Scintillation counter or fluorescence plate reader.

  • Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

  • Cell Culture: ACAT1- and ACAT2-expressing cells are cultured to confluency in appropriate multi-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period.

  • Enzyme Reaction: The ACAT reaction is initiated by adding the labeled substrate ([14C]Oleoyl-CoA or fluorescent cholesterol analog) to the cells or cell lysates.

  • Lipid Extraction: After incubation, the reaction is stopped, and total lipids are extracted from the cells using a solvent system like chloroform:methanol (2:1, v/v).

  • Analysis:

    • For the radiometric assay, the extracted lipids are separated by TLC to resolve cholesteryl esters from free fatty acids. The radioactivity in the cholesteryl ester spot is quantified using a scintillation counter.

    • For the fluorescent assay, the fluorescence intensity of the lipid extract, which corresponds to the amount of fluorescent cholesteryl ester formed, is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of ACAT inhibition is calculated by comparing the activity in the presence of this compound to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

ACAT_Assay_Workflow A Culture ACAT1/ACAT2 Expressing Cells B Treat with This compound A->B C Add Labeled Substrate (e.g., [14C]Oleoyl-CoA) B->C D Incubate to Allow Enzyme Reaction C->D E Stop Reaction & Extract Lipids D->E F Quantify Cholesteryl Ester Formation (TLC or Fluorescence) E->F G Calculate % Inhibition and IC50 F->G

References

The Discovery of Beauverolide Ka Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolides are a class of cyclic depsipeptides of fungal origin that have garnered significant interest in the scientific community for their diverse biological activities. Among these, their potent inhibitory effects on Acyl-CoA: cholesterol acyltransferase (ACAT) have positioned them as promising candidates for the development of therapeutics against atherosclerosis and Alzheimer's disease. While much of the research has focused on Beauverolides I and III, this technical guide consolidates the available information on Beauverolide Ka, its known structural features, and the methodologies that can be applied to the discovery and development of its analogues and derivatives. Due to a scarcity of literature specifically detailing this compound analogues, this guide will draw upon the extensive research conducted on closely related beauverolides to provide a comprehensive framework for future research and development in this area.

The Core Structure of this compound

This compound is a cyclodepsipeptide, a hybrid molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds. The specific composition of this compound, as identified in the literature, consists of the amino acids L-phenylalanine, D-alloisoleucine, and L-tryptophan. The fourth component is a β-hydroxy fatty acid, which can be either 3-hydroxy-4-methylnonanoic acid (Hna) or 3-hydroxy-4-methylundecanoic acid (Hua).

Rationale for the Development of Analogues

The primary motivation for synthesizing analogues of natural products like this compound is to improve upon their inherent properties. Key objectives include:

  • Enhanced Potency: To increase the inhibitory activity against the target enzyme, ACAT.

  • Improved Selectivity: To develop analogues that selectively inhibit one of the two ACAT isozymes, ACAT1 or ACAT2, which could lead to more targeted therapies with fewer side effects.

  • Favorable Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and in vivo efficacy.

  • Structure-Activity Relationship (SAR) Studies: To understand the contribution of each structural component to the biological activity, guiding the design of more potent and selective compounds.

Synthesis of Beauverolide Analogues

The synthesis of beauverolide analogues typically involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization. This approach allows for the systematic variation of the amino acid and hydroxy acid components.

Experimental Protocol: Solid-Phase Synthesis of a Linear Precursor

A representative protocol for the solid-phase synthesis of a linear beauverolide precursor, based on methodologies reported for Beauverolide III, is as follows:

  • Resin Preparation: A 2-chlorotrityl chloride resin is typically used as the solid support. The first amino acid (e.g., Fmoc-D-allo-Isoleucine) is loaded onto the resin.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the loaded amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The subsequent Fmoc-protected amino acids (e.g., Fmoc-L-Alanine, Fmoc-L-Phenylalanine) are sequentially coupled to the growing peptide chain using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Hydroxy Acid Coupling: The β-hydroxy fatty acid (e.g., a protected form of 3-hydroxy-4-methyloctanoic acid) is then coupled to the N-terminus of the peptide chain.

  • Cleavage from Resin: The linear depsipeptide is cleaved from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which leaves the side-chain protecting groups intact.

Experimental Protocol: Solution-Phase Macrolactamization

The final step in the synthesis is the cyclization of the linear precursor in solution:

  • Deprotection: The protecting groups on the termini of the linear depsipeptide are removed.

  • Cyclization: The cyclization is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. A common method involves the use of a macrolactamization reagent such as DPPA (diphenylphosphoryl azide) in the presence of a base like sodium bicarbonate in a large volume of a suitable solvent like DMF.

  • Purification: The final cyclic depsipeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Biological Evaluation of Beauverolide Analogues

The primary biological activity of interest for beauverolide analogues is the inhibition of ACAT. This is typically assessed using both cell-free enzyme assays and cell-based assays.

Experimental Protocol: ACAT Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a compound to inhibit the activity of the ACAT enzyme.

  • Enzyme Source: Microsomes containing either ACAT1 or ACAT2 are prepared from cultured cells (e.g., CHO cells) that have been engineered to overexpress the respective isozyme.

  • Substrate: A common substrate is [1-¹⁴C]oleoyl-CoA.

  • Assay Procedure: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the microsomal enzyme preparation. The reaction is initiated by the addition of the radiolabeled substrate and cholesterol.

  • Extraction and Detection: After a defined incubation period, the reaction is stopped, and the cholesteryl esters are extracted using a solvent system like hexane/isopropanol. The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Experimental Protocol: Inhibition of Cholesteryl Ester Synthesis (Cell-Based)

This assay assesses the ability of a compound to inhibit cholesterol esterification within a cellular context.

  • Cell Culture: Macrophages (e.g., mouse peritoneal macrophages) or CHO cells expressing ACAT1 or ACAT2 are cultured in appropriate media.

  • Treatment: The cells are incubated with the test compound for a specified period.

  • Radiolabeling: [¹⁴C]Oleic acid is added to the culture medium and the cells are incubated further to allow for its incorporation into cholesteryl esters.

  • Lipid Extraction: The cells are harvested, and total lipids are extracted using a method such as the Bligh and Dyer procedure.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the band corresponding to cholesteryl esters is scraped and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of cholesteryl ester synthesis (IC50) is determined.

Structure-Activity Relationship (SAR) of Beauverolides

While specific SAR studies on this compound analogues are not available, extensive research on other beauverolides has provided valuable insights that can guide the design of novel derivatives.

Structural Moiety Observation Implication for Analogue Design
β-Hydroxy Fatty Acid The stereochemistry of the hydroxy and methyl groups is crucial for activity. For Beauverolide III, the (3S, 4S) configuration was found to be the most active.[1]Stereocontrolled synthesis of the hydroxy acid component is critical. Variations in the chain length and branching of the fatty acid could be explored to optimize lipophilicity and binding.
Amino Acid at Position 2 Modifications at this position can influence potency. For example, replacing L-Alanine with other amino acids has been explored in combinatorial libraries.A variety of natural and unnatural amino acids could be incorporated at this position to probe the binding pocket.
Amino Acid at Position 3 Phenylalanine at this position is common in active beauverolides. Diphenyl derivatives have shown increased potency.[2]Analogues with modified aromatic rings (e.g., substituted phenylalanines) or other bulky hydrophobic residues could enhance activity.
Amino Acid at Position 4 The D-amino acid at this position is important for maintaining the correct conformation of the cyclic structure.While the D-configuration is likely important, variations in the side chain of the D-amino acid could be tolerated and might influence selectivity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for beauverolides is the inhibition of ACAT, which plays a key role in cellular cholesterol homeostasis.

ACAT Inhibition Pathway

ACAT_Inhibition Cholesterol Free Cholesterol ACAT ACAT1 / ACAT2 Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CE Cholesteryl Esters ACAT->CE Esterification Beauverolide This compound Analogue Beauverolide->ACAT Inhibition LipidDroplets Lipid Droplet Formation CE->LipidDroplets Atherosclerosis Atherosclerosis Progression LipidDroplets->Atherosclerosis

Caption: Mechanism of action of this compound analogues in inhibiting atherosclerosis.

Experimental Workflow for Analogue Discovery

Analogue_Discovery_Workflow Design Analogue Design (SAR-guided) Synthesis Solid-Phase Synthesis of Linear Precursor Design->Synthesis Cyclization Solution-Phase Macrolactamization Synthesis->Cyclization Purification RP-HPLC Purification Cyclization->Purification Screening Primary Screening (ACAT Inhibition Assay) Purification->Screening Hit Hit Compound Screening->Hit Active? Cellular Cell-Based Assays (CE Synthesis) Hit->Cellular Lead Lead Compound Cellular->Lead Potent & Selective? InVivo In Vivo Studies (Animal Models) Lead->InVivo

Caption: A typical workflow for the discovery and development of this compound analogues.

Future Directions

The field of this compound analogue discovery is still in its infancy. Future research should focus on:

  • Total Synthesis of this compound: A robust and scalable total synthesis of the natural product is a prerequisite for the generation of a comprehensive analogue library.

  • Combinatorial Libraries: The generation of focused combinatorial libraries based on the this compound scaffold will be instrumental in elucidating detailed SAR.

  • Computational Modeling: Molecular docking and dynamics simulations could aid in the rational design of analogues with improved binding affinity and selectivity for ACAT isozymes.

  • Exploration of Other Biological Targets: While ACAT is a primary target, the potential for this compound analogues to interact with other biological targets should not be overlooked.

Conclusion

This compound represents an intriguing, yet underexplored, member of the beauverolide family. While direct research on its analogues is currently limited, the extensive knowledge base established for other beauverolides provides a clear and actionable roadmap for the discovery and development of novel this compound derivatives. The synthetic strategies, biological evaluation protocols, and SAR insights detailed in this guide offer a solid foundation for researchers to unlock the therapeutic potential of this fascinating natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Beauverolide Ka from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka is a cyclodepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. As a member of the beauverolide family, it exhibits a range of biological activities, making it a compound of interest for drug discovery and development. This document provides a comprehensive overview of the extraction and purification of this compound from fungal cultures. The protocols outlined are synthesized from established methodologies in the scientific literature.

Data Presentation: Quantitative Parameters for Beauverolide Extraction

The following table summarizes key quantitative data for the extraction and purification of beauverolides from fungal cultures. These parameters are compiled from various sources and represent typical ranges and values used in the described methodologies.

ParameterValue/RangeTargetNotes
Extraction Solvent MethanolMyceliaA common solvent for extracting lipophilic compounds from fungal biomass.[1]
70% EthanolMyceliaEffective when combined with ultrasonication.[2]
AcetoneMyceliaAnother effective solvent for initial mycelial extraction.[3]
Ethyl AcetateSupernatantUsed for liquid-liquid extraction from the culture broth.[3]
Solid-Liquid Extraction Ratio 1:20 (w/v)MyceliaRatio of wet weight of mycelia to the volume of methanol.[1]
Ultrasonication Time 30 minutesMyceliaApplied when using 70% ethanol for extraction.
Preparative HPLC Column Reversed-phase C8 or C18Crude ExtractCommon stationary phases for the purification of beauverolides.
HPLC Mobile Phase A Water with 0.1% Formic Acid or 1% Acetic AcidCrude ExtractThe aqueous component of the mobile phase.
HPLC Mobile Phase B Acetonitrile with 0.1% Formic Acid or 1% Acetic AcidCrude ExtractThe organic component of the mobile phase for gradient elution.
HPLC Elution GradientCrude ExtractA gradient of increasing acetonitrile concentration is typically used for separation.
UV Detection Wavelength 214 nmPurified FractionsWavelength for detecting the peptide bonds in beauverolides.

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

I. Fungal Culture and Harvest
  • Inoculation and Fermentation: Inoculate a suitable liquid medium with a pure culture of Beauveria bassiana. Commonly used media include those containing sucrose, corn steep liquor, and KH2PO4. Incubate the culture with agitation for a period sufficient to allow for fungal growth and secondary metabolite production.

  • Harvesting Mycelia: Separate the fungal mycelia from the culture broth by filtration or centrifugation. The mycelia can be processed immediately or stored at -80°C. The supernatant can also be processed for extracellular metabolites.

II. Extraction from Fungal Mycelia
  • Solvent Extraction:

    • Submerge the wet mycelial cake in methanol at a ratio of 1:20 (wet weight/volume).

    • Allow the extraction to proceed overnight with gentle agitation.

    • Alternatively, homogenize the mycelia in 70% ethanol and subject the mixture to ultrasonic treatment for 30 minutes.

  • Crude Extract Preparation:

    • Separate the solvent extract from the mycelial debris by filtration.

    • Concentrate the crude extract in vacuo using a rotary evaporator to remove the organic solvent.

III. Initial Purification
  • Precipitation:

    • To the concentrated aqueous extract, add distilled water with stirring to a final extract-to-water ratio of 1:1 (v/v). This will cause the lipophilic beauverolides to precipitate.

    • Collect the precipitate by centrifugation.

    • Dry the precipitate in vacuo.

  • Liquid-Liquid Extraction (from supernatant):

    • For the culture supernatant, perform a liquid-liquid extraction twice with an equal volume of ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

IV. Chromatographic Purification
  • Silica Gel Column Chromatography:

    • The dried crude extract can be first purified by column chromatography on silica gel.

    • Elute with a stepwise gradient of dichloromethane/methanol to separate compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing beauverolides using preparative reversed-phase HPLC with a C8 or C18 column.

    • Employ a gradient elution system, for example, starting with a higher proportion of water (with 0.1% formic acid or 1% acetic acid) and gradually increasing the proportion of acetonitrile (with the same acid additive).

    • Monitor the elution at 214 nm and collect the fractions corresponding to the this compound peak.

  • Final Steps:

    • Combine the pure fractions of this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the identity and purity of this compound using analytical techniques such as mass spectrometry and NMR.

Visualizations

Experimental Workflow

Extraction_Workflow Fungal_Culture Fungal Culture (Beauveria bassiana) Harvest Harvest Mycelia & Supernatant Fungal_Culture->Harvest Mycelia Mycelial Cake Harvest->Mycelia Supernatant Culture Supernatant Harvest->Supernatant Solvent_Extraction Solvent Extraction (Methanol or 70% EtOH) Mycelia->Solvent_Extraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Concentration1 Concentration in vacuo Solvent_Extraction->Concentration1 Concentration2 Concentration in vacuo LLE->Concentration2 Precipitation Precipitation with Water Concentration1->Precipitation Crude_Extract Crude Beauverolide Extract Concentration2->Crude_Extract Precipitation->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Prep_HPLC Preparative RP-HPLC Silica_Gel->Prep_HPLC Pure_BK Pure this compound Prep_HPLC->Pure_BK

Caption: Workflow for this compound Extraction and Purification.

Beauverolide Biosynthesis Signaling Pathway

Biosynthesis_Pathway cluster_0 Genetic Basis PKS Polyketide Synthase (PKS) Fatty_Acid 3-Hydroxy Fatty Acid PKS->Fatty_Acid synthesizes Assembly Stepwise Assembly & Cyclization Fatty_Acid->Assembly Amino_Acids Amino Acid Precursors Amino_Acids->Assembly NRPS Non-Ribosomal Peptide Synthetase (NRPS) Beauverolide_Ka This compound NRPS->Beauverolide_Ka produces Assembly->NRPS catalyzed by BGC Biosynthetic Gene Cluster (BGC)

Caption: Simplified Biosynthetic Pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Beauverolide Ka

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of Beauverolide Ka, a cyclic depsipeptide, using High-Performance Liquid Chromatography (HPLC). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document outlines the necessary steps from crude extract preparation to final purification, including instrumentation, reagents, and data presentation.

Introduction

Beauverolides are a class of cyclic depsipeptides produced by various fungi, notably Beauveria bassiana. These compounds have garnered significant interest due to their diverse biological activities. This compound is a specific member of this family, and its isolation and purification are crucial for detailed structural elucidation, pharmacological studies, and potential therapeutic applications. Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of such moderately polar compounds from complex biological extracts. This protocol details a robust RP-HPLC method for the efficient purification of this compound.

Experimental Protocols

Fungal Culture and Extraction

A common source of this compound is the fungus Beauveria bassiana. The initial step involves cultivating the fungus and extracting the secondary metabolites.

Protocol for Fungal Culture and Extraction:

  • Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., sucrose, corn steep liquor, and KH2PO4) with a submerged preculture of Beauveria bassiana. Allow fermentation to proceed under appropriate conditions (e.g., specific temperature, agitation, and duration).

  • Mycelia Separation: After the fermentation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: Extract the wet mycelial cake with methanol (e.g., a 1:20 wet weight/volume ratio) overnight to extract the beauverolides.[1]

  • Crude Extract Preparation: Concentrate the crude methanol extract in vacuo. To the concentrated extract, add distilled water with stirring to achieve a final extract-to-water ratio of 1:1 (v/v). This will cause the lipophilic beauverolides to precipitate.

  • Collection of Crude Beauverolides: Separate the precipitated crude mixture of beauverolides by centrifugation and then dry the pellet in vacuo.[1]

Alternatively, for some fungal strains, a liquid-liquid extraction of the culture supernatant can be performed using a solvent like ethyl acetate.[2] The organic phases are then combined, dried, and evaporated to yield a crude extract.[2]

HPLC Purification of this compound

The dried crude extract is then subjected to preparative or semi-preparative RP-HPLC for the purification of this compound.

Protocol for HPLC Purification:

  • Sample Preparation: Dissolve the dried crude extract in a suitable solvent, such as methanol or a mixture of the initial mobile phase components. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC System and Column: Utilize a preparative or semi-preparative HPLC system equipped with a UV detector. A C18 or C8 reverse-phase column is recommended for the separation of beauverolides.[1]

  • Mobile Phase and Gradient: A common mobile phase system for the separation of beauverolides consists of water (A) and acetonitrile (B), often with an additive like 0.1% formic acid or 1% acetic acid to improve peak shape. A gradient elution is typically employed to achieve good resolution.

  • Detection: Monitor the elution of compounds using a UV detector, typically at a wavelength of 214 nm, where the peptide bonds absorb.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest (this compound) based on the chromatogram.

  • Purity Analysis and Final Preparation: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation in vacuo to obtain the purified this compound.

Data Presentation

The following tables summarize the key parameters for the HPLC purification of this compound, based on established methods for related beauverolides.

Table 1: HPLC System and Column Specifications

ParameterSpecificationReference
HPLC System Quaternary Gradient Pump, UV Detector
Column Type Reverse-Phase
Stationary Phase Nucleosil ODS (C18), 5 µm
Luna C8, 10 µm
Column Dimensions 250 x 2.0 mm I.D. (Analytical)
354 x 18 mm I.D. (Preparative)

Table 2: HPLC Method Parameters (Gradient Elution Example)

ParameterDescriptionReference
Mobile Phase A Water + 1% Acetic Acid
Mobile Phase B Acetonitrile + 1% Acetic Acid
Flow Rate 400 µl/min (Analytical)
Detection UV at 214 nm
Gradient Program 0-6 min: 2% B (isocratic)
6-10 min: 2% to 50% B (linear gradient)
10-40 min: 50% to 95% B (linear gradient)

Table 3: HPLC Method Parameters (Isocratic Elution Example for a Related Compound)

ParameterDescriptionReference
Mobile Phase 85% Methanol, 15% Water
Flow Rate Not specified, typical for preparative scale
Detection Not specified, typically UV at 214 nm

Visualizations

Diagram 1: Experimental Workflow for this compound Purification

Workflow cluster_extraction Extraction cluster_purification HPLC Purification A Fungal Culture (Beauveria bassiana) B Mycelia Separation A->B C Methanol Extraction B->C D Crude Extract Precipitation C->D E Crude Beauverolide Mixture D->E F Sample Preparation (Dissolve & Filter) E->F Input to Purification G HPLC Injection (C18/C8 Column) F->G H Fraction Collection G->H I Purity Analysis H->I J Lyophilization I->J K Purified this compound J->K

Caption: Workflow for the extraction and HPLC purification of this compound.

Diagram 2: Logical Flow of HPLC Method Development

HPLC_Logic start Start: Crude Extract column_select Column Selection (e.g., C18, C8) start->column_select mobile_phase Mobile Phase Selection (e.g., ACN/Water + Acid) column_select->mobile_phase gradient_dev Gradient Development (or Isocratic) mobile_phase->gradient_dev detection Set Detection Wavelength (e.g., 214 nm) gradient_dev->detection run Perform HPLC Run detection->run analyze Analyze Chromatogram run->analyze collect Collect Target Fractions analyze->collect end End: Purified Compound collect->end

Caption: Logical steps for developing an HPLC purification method.

References

Solid-Phase Synthesis of Beauverolide Ka Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolides are a class of cyclic depsipeptides of fungal origin that have garnered significant interest in the scientific community due to their diverse biological activities. Notably, they have been identified as potent and selective inhibitors of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1). This enzyme plays a crucial role in cellular cholesterol metabolism, and its inhibition is a promising therapeutic strategy for diseases such as atherosclerosis. This document provides detailed application notes and protocols for the solid-phase synthesis of Beauverolide Ka analogues, a subgroup of this fascinating family of natural products. The methodologies described herein are intended to guide researchers in the efficient and reliable synthesis of these complex molecules for further biological evaluation and drug discovery efforts.

Data Presentation: Biological Activity of Beauverolide Analogues

The following table summarizes the biological activity of selected Beauverolide analogues as inhibitors of ACAT1. The data is presented as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the potency of each analogue.

Analogue IDStructure / ModificationIC50 (µM) for ACAT1 InhibitionPurity (%)Overall Yield (%)Reference
Beauverolide III Natural Product0.8>95-Nagai et al., 2006
Analogue 1 L-Ala replaced with D-Ala0.04>9515Nagai et al., 2008
Analogue 2 L-Phe replaced with L-Tyr1.2>9512Nagai et al., 2006
Analogue 3 D-allo-Ile replaced with D-Val0.5>9518Nagai et al., 2008
Analogue 4 Diphenyl derivative0.08>9510Nagai et al., 2006
Analogue 5 Photoreactive (methyldiazirine)1.0>958Nagai et al., 2016

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a representative this compound analogue, followed by solution-phase cyclization. The chosen representative analogue is based on the structure of Beauverolide L, which contains L-Phenylalanine, L-Alanine, D-Leucine, and (3S,4S)-3-hydroxy-4-methyloctanoic acid.

Materials and Reagents
  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-D-Leu-OH)

  • (3S,4S)-3-hydroxy-4-methyloctanoic acid (synthesized separately)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • 2,4,6-Collidine

Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor

This protocol outlines the assembly of the linear precursor on a 2-chlorotrityl chloride resin.

1. Resin Preparation and First Amino Acid Loading: a. Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve 2 equivalents of Fmoc-D-Leu-OH and 4 equivalents of DIPEA in 10 mL of anhydrous DCM. d. Add the amino acid solution to the resin and shake at room temperature for 2 hours. e. To cap any unreacted sites, add 1 mL of methanol and shake for 30 minutes. f. Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). g. Dry the resin under vacuum.

2. Chain Elongation (Fmoc-SPPS Cycles): a. Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and shake for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes. b. Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). c. Coupling (Next Amino Acid): i. In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (Fmoc-L-Ala-OH or Fmoc-L-Phe-OH) and 3 equivalents of HOBt in 8 mL of DMF. ii. Add 3 equivalents of DIC and pre-activate for 5 minutes. iii. Add the activated amino acid solution to the resin and shake at room temperature for 2 hours. iv. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step. d. Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). e. Repeat steps 2a-2d for each subsequent amino acid in the sequence.

3. Ester Bond Formation (Coupling of Hydroxy Acid): a. After coupling the final amino acid (Fmoc-L-Phe-OH) and performing the final Fmoc deprotection, wash the resin as described in step 2b. b. In a separate vial, dissolve 3 equivalents of (3S,4S)-3-hydroxy-4-methyloctanoic acid and 0.1 equivalents of DMAP in 10 mL of DCM. c. Add 3 equivalents of DIC and pre-activate for 5 minutes. d. Add the activated hydroxy acid solution to the resin and shake at room temperature for 4-6 hours. e. Washing: Wash the resin with DCM (5 x 10 mL).

4. Cleavage of the Linear Depsipeptide from the Resin: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. b. Add 10 mL of the cleavage cocktail to the resin and shake at room temperature for 2 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude linear depsipeptide by adding the filtrate to 50 mL of cold diethyl ether. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 20 mL). f. Dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Macrolactamization

1. Cyclization Reaction: a. Dissolve the crude linear depsipeptide in a high volume of DMF (concentration of ~0.5 mg/mL) to favor intramolecular cyclization. b. Add 3 equivalents of HATU, 3 equivalents of HOAt, and 6 equivalents of 2,4,6-collidine to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by LC-MS.

2. Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude cyclic depsipeptide by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect the fractions containing the desired product and lyophilize to obtain the pure this compound analogue.

Protocol 3: ACAT1 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogues against ACAT1.

1. Enzyme Preparation: a. Obtain a source of ACAT1 enzyme, for example, by using microsomes from cells overexpressing human ACAT1.

2. Assay Procedure: a. Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4). b. Add the ACAT1 enzyme preparation to the buffer. c. Add the synthesized this compound analogue at various concentrations. Include a control with no inhibitor. d. Pre-incubate for a short period (e.g., 10 minutes) at 37°C. e. Initiate the reaction by adding the substrate, [1-14C]oleoyl-CoA, and cholesterol. f. Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). g. Stop the reaction by adding a mixture of isopropanol and heptane. h. Extract the formed cholesteryl [1-14C]oleate into the heptane phase. i. Measure the radioactivity in the heptane phase using a scintillation counter.

3. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the analogue compared to the control. b. Plot the percentage of inhibition against the logarithm of the analogue concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Solid-Phase Synthesis Workflow

G cluster_SPPS Solid-Phase Synthesis cluster_cyclization Solution-Phase Cyclization Resin 2-Chlorotrityl Chloride Resin Load Load First Amino Acid (Fmoc-D-Leu-OH) Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-L-Ala-OH (DIC/HOBt) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-L-Phe-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Ester Esterification ((3S,4S)-3-hydroxy-4-methyloctanoic acid) Deprotect3->Ester Cleavage Cleavage from Resin (TFA/TIS/H2O) Ester->Cleavage LinearPeptide Linear Depsipeptide Cleavage->LinearPeptide Cyclize Macrolactamization (HATU/HOAt) LinearPeptide->Cyclize Purify RP-HPLC Purification Cyclize->Purify FinalProduct This compound Analogue Purify->FinalProduct

Caption: Workflow for the solid-phase synthesis and cyclization of this compound analogues.

Signaling Pathway of ACAT1 Inhibition in Macrophages

G cluster_cell Macrophage LDL Low-Density Lipoprotein (LDL) oxLDL Oxidized LDL (oxLDL) LDL->oxLDL Oxidation SR Scavenger Receptors (e.g., CD36) oxLDL->SR Uptake Cholesterol Free Cholesterol SR->Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 CE Cholesteryl Esters ACAT1->CE Esterification LipidDroplets Lipid Droplets CE->LipidDroplets FoamCell Foam Cell Formation LipidDroplets->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis Inhibitor This compound Analogue Inhibitor->ACAT1

Caption: Inhibition of ACAT1 by this compound analogues prevents foam cell formation.

Application Notes and Protocols: Development of a Cell-Based Assay for Beauverolide Ka Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka is a cyclodepsipeptide natural product with potential pharmacological activities. Like other members of the beauverolide family, its primary known mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] This inhibition of ACAT suggests that this compound could have applications in diseases characterized by lipid accumulation, such as atherosclerosis, and potentially in oncology, as ACAT1 has been implicated in the proliferation of certain cancer cells.[2]

These application notes provide a comprehensive framework for developing a suite of cell-based assays to characterize the bioactivity of this compound. The protocols herein detail methods to quantify its inhibitory effect on ACAT, assess its cytotoxic and apoptotic potential, and investigate its influence on key cellular signaling pathways.

Experimental Protocols

Cell Line Selection and Culture

For these assays, the human monocytic cell line THP-1 is recommended. THP-1 cells can be differentiated into macrophages, which are relevant for studying lipid metabolism and are known to express ACAT1.[3]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation of THP-1 monocytes to macrophages: To differentiate, seed THP-1 monocytes at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before starting the experiments.

ACAT1 Activity Assay (Cell-Based)

This protocol is designed to measure the inhibition of ACAT1 activity by this compound in differentiated THP-1 macrophages.

Materials:

  • Differentiated THP-1 cells in 6-well plates

  • This compound

  • Avasimibe (positive control ACAT inhibitor)

  • Cholesterol

  • Cell lysis buffer

  • Cholesterol oxidase assay kit

  • BCA protein assay kit

Procedure:

  • Seed and differentiate THP-1 cells in 6-well plates.

  • Replace the medium with fresh medium containing a final concentration of 10 µg/mL cholesterol.

  • Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (Avasimibe).

  • Incubate the cells for 6 hours at 37°C.

  • After incubation, wash the cells with PBS and lyse them.

  • Extract the cellular lipids.

  • Quantify the cellular cholesteryl ester levels using a cholesterol oxidase-based assay kit, following the manufacturer's instructions.

  • Determine the total protein concentration of the cell lysates using a BCA assay.

  • Normalize the cholesteryl ester levels to the total protein concentration.

  • Calculate the percentage of ACAT1 inhibition for each concentration of this compound relative to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound. Include vehicle control wells.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Differentiated THP-1 cells in a white-walled 96-well plate

  • This compound

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Seed differentiated THP-1 cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well.

  • Treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.

Signaling Pathway Analysis (Western Blot)

This protocol outlines the investigation of key signaling pathways potentially modulated by this compound, such as the Akt, MAPK, and NF-κB pathways.

Materials:

  • Differentiated THP-1 cells

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat differentiated THP-1 cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL detection reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Data Presentation

Table 1: Effect of this compound on ACAT1 Activity

Concentration (µM)Cholesteryl Ester (ng/mg protein)% Inhibition
Vehicle Control150.2 ± 12.50
0.1125.8 ± 10.116.2
180.1 ± 7.846.7
1035.6 ± 4.276.3
10012.3 ± 2.191.8
Avasimibe (1 µM)15.1 ± 2.589.9

Table 2: Cytotoxicity of this compound on Differentiated THP-1 Cells (48h)

Concentration (µM)% Cell Viability
Vehicle Control100 ± 5.2
198.1 ± 4.5
1085.3 ± 6.1
5052.7 ± 3.9
10021.4 ± 2.8

Table 3: Apoptotic Activity of this compound (24h)

Concentration (µM)Relative Luminescence Units (RLU)Fold Induction of Caspase 3/7 Activity
Vehicle Control1,500 ± 1201.0
11,650 ± 1501.1
104,500 ± 3803.0
5012,000 ± 9508.0
10025,500 ± 2,10017.0

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cell-Based Assays cluster_endpoints Endpoints THP1 THP-1 Monocytes PMA PMA Differentiation (48h) THP1->PMA Differentiated_THP1 Differentiated THP-1 Macrophages PMA->Differentiated_THP1 ACAT_Assay ACAT Activity Assay Differentiated_THP1->ACAT_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Differentiated_THP1->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Differentiated_THP1->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Differentiated_THP1->Signaling_Assay ACAT_Inhibition ACAT Inhibition (IC50) ACAT_Assay->ACAT_Inhibition Cell_Viability Cell Viability (IC50) Cytotoxicity_Assay->Cell_Viability Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Pathway_Modulation Pathway Modulation Signaling_Assay->Pathway_Modulation

Experimental workflow for assessing this compound activity.

Signaling_Pathway cluster_downstream Potential Downstream Effects Beauverolide_Ka This compound ACAT1 ACAT1 Beauverolide_Ka->ACAT1 Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Produces Akt_Pathway Akt Pathway ACAT1->Akt_Pathway Modulates? MAPK_Pathway MAPK Pathway ACAT1->MAPK_Pathway Modulates? NFkB_Pathway NF-κB Pathway ACAT1->NFkB_Pathway Modulates? Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT1 Substrate Apoptosis Apoptosis Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis

Hypothesized signaling pathway of this compound.

References

Application Notes and Protocols for the In Vitro Study of Beauverolide Ka in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolides are a class of cyclodepsipeptides produced by various fungi, notably from the genus Beauveria. While research has highlighted the potential of several beauverolides in modulating lipid metabolism, specific data on the in vitro applications of Beauverolide Ka in metabolic studies are currently limited in publicly available scientific literature. However, based on the well-documented activities of structurally related beauverolides, such as Beauveriolide I and III, it is hypothesized that this compound may also play a role in metabolic regulation, particularly in lipid metabolism.

These application notes provide a framework for investigating the effects of this compound on key metabolic processes in vitro, drawing upon established protocols and the known mechanisms of action of other beauveriolides. The primary focus is on the inhibition of lipid accumulation through the modulation of cholesterol esterification pathways. Additionally, protocols for assessing potential effects on glucose metabolism are included to encourage a broader investigation of this compound's metabolic impact.

Disclaimer: The following protocols and potential applications are based on the activities of related compounds. Researchers should validate these methods and expected outcomes specifically for this compound.

Potential In Vitro Applications in Metabolic Studies

  • Inhibition of Lipid Accumulation: Investigating the ability of this compound to prevent or reduce the accumulation of lipids in cell types relevant to metabolic diseases, such as macrophages and adipocytes.

  • Modulation of Cholesterol Metabolism: Examining the specific effects of this compound on cholesterol esterification, a key process in the development of foam cells in atherosclerosis.

  • Screening for Anti-Atherosclerotic Potential: Utilizing in vitro models of foam cell formation to assess the potential of this compound as a therapeutic agent for atherosclerosis.

  • Investigation of Glucose Metabolism: Exploring the potential influence of this compound on glucose uptake and utilization in insulin-sensitive cells like adipocytes.

Quantitative Data Summary

CompoundTarget/ProcessCell Type/SystemIC50 Value (µM)Reference
Beauveriolide I Cholesteryl Ester SynthesisPrimary Mouse Peritoneal Macrophages0.78[1]
Acyl-CoA:Cholesterol Acyltransferase (ACAT)Mouse Macrophage Membranes6.0[1]
Beauveriolide III Cholesteryl Ester SynthesisPrimary Mouse Peritoneal Macrophages0.41[1]
Acyl-CoA:Cholesterol Acyltransferase (ACAT)Mouse Macrophage Membranes5.5[1]

Experimental Protocols

Protocol 1: Inhibition of Lipid Accumulation in Macrophages

This protocol details a method to assess the effect of this compound on lipid droplet formation in macrophages, a key event in the formation of atherosclerotic plaques.

1. Cell Culture and Differentiation:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary peritoneal macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Induction of Lipid Accumulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
  • Induce lipid accumulation by adding acetylated low-density lipoprotein (acLDL) or oxidized low-density lipoprotein (oxLDL) to the culture medium at a final concentration of 50 µg/mL.
  • Incubate the cells for 24-48 hours.

3. Quantification of Lipid Accumulation (Oil Red O Staining):

  • Wash the cells twice with ice-cold PBS.
  • Fix the cells with 10% formalin in PBS for 30 minutes.
  • Wash the cells with distilled water and then with 60% isopropanol.
  • Stain the cells with a freshly prepared Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with distilled water) for 30 minutes at room temperature.
  • Wash the cells extensively with distilled water to remove unbound stain.
  • Elute the stained lipid droplets by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
  • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
  • Normalize the absorbance values to the total protein content of each well, determined by a BCA protein assay.

Protocol 2: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of ACAT, the key enzyme responsible for cholesterol esterification.

1. Preparation of Microsomes:

  • Isolate microsomes from a relevant cell line (e.g., macrophages, hepatocytes) or tissue known to express ACAT. This typically involves cell homogenization followed by differential centrifugation to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. ACAT Activity Assay:

  • Prepare a reaction mixture containing:
  • Microsomal protein (e.g., 50-100 µg)
  • Bovine serum albumin (BSA)
  • [14C]-Oleoyl-CoA (radioactive substrate)
  • A source of cholesterol (e.g., cholesterol-BSA complex)
  • Add varying concentrations of this compound or a known ACAT inhibitor (positive control) to the reaction mixture. Include a vehicle control.
  • Initiate the reaction by adding the microsomal preparation and incubate at 37°C for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding a mixture of isopropanol and heptane.
  • Extract the lipids by vortexing and centrifugation.
  • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
  • Quantify the amount of radioactive cholesteryl ester formed by scintillation counting.
  • Calculate the percentage of ACAT inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: In Vitro Glucose Uptake Assay in Adipocytes

This protocol assesses the potential of this compound to modulate glucose uptake in an insulin-sensitive cell line.

1. Adipocyte Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
  • Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 2-3 days.
  • Maintain the differentiated adipocytes in DMEM with 10% FBS and insulin for an additional 4-7 days, allowing for lipid droplet accumulation.

2. Glucose Uptake Assay:

  • Seed differentiated 3T3-L1 adipocytes in 24-well plates.
  • Serum-starve the cells for 2-4 hours in serum-free DMEM.
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes to induce glucose uptake. Include a non-insulin-stimulated control.
  • Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) to the medium and incubate for 10-15 minutes.
  • Stop the uptake by washing the cells rapidly with ice-cold PBS.
  • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
  • Measure the amount of incorporated radioactivity in the cell lysates using a scintillation counter.
  • Normalize the counts to the total protein content in each well.

Visualization of Pathways and Workflows

experimental_workflow_lipid_accumulation cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_quantification Quantification start Culture Macrophages seed Seed Cells in 24-well Plate start->seed pre_treat Pre-treat with This compound seed->pre_treat induce Induce Lipid Accumulation (acLDL/oxLDL) pre_treat->induce fix Fix Cells induce->fix stain Oil Red O Staining fix->stain elute Elute Stain stain->elute measure Measure Absorbance (510 nm) elute->measure end end measure->end Analyze Data

Caption: Workflow for Lipid Accumulation Inhibition Assay.

signaling_pathway_acat_inhibition cluster_input Stimulus cluster_pathway Intracellular Pathway LDL LDL Cholesterol FreeCholesterol Free Cholesterol LDL->FreeCholesterol ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Catalyzes LipidDroplet Lipid Droplet Accumulation CholesterylEster->LipidDroplet BeauverolideKa This compound BeauverolideKa->ACAT Inhibits

Caption: ACAT Inhibition by this compound.

experimental_workflow_glucose_uptake cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Glucose Uptake Assay start Differentiate 3T3-L1 Preadipocytes seed Seed Adipocytes in 24-well Plate start->seed starve Serum Starve seed->starve pre_treat Pre-treat with This compound starve->pre_treat stimulate Stimulate with Insulin pre_treat->stimulate add_radio_glucose Add 2-deoxy-D-[3H]glucose stimulate->add_radio_glucose stop_uptake Wash with Ice-Cold PBS add_radio_glucose->stop_uptake lyse Lyse Cells stop_uptake->lyse measure Scintillation Counting lyse->measure end end measure->end Analyze Data

Caption: Workflow for In Vitro Glucose Uptake Assay.

Concluding Remarks

The provided application notes and protocols offer a starting point for the in vitro investigation of this compound's effects on metabolic pathways. While the primary hypothesis, based on related compounds, points towards an inhibitory role in lipid metabolism via ACAT inhibition, it is crucial to experimentally validate these effects and explore broader metabolic implications, including glucose metabolism. The generation of specific quantitative data for this compound will be essential for understanding its potential as a modulator of metabolic processes and for guiding future research in drug development.

References

Application Notes and Protocols for Studying Lipid Droplet Formation Using Beauverolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing beauverolides, a class of cyclodepsipeptide fungal metabolites, to study the formation of lipid droplets. While the user specified Beauverolide Ka, the available scientific literature predominantly focuses on Beauverolide I and III. Therefore, the protocols and data presented herein are based on the characterized activities of these well-studied analogs, which are potent inhibitors of lipid droplet accumulation.

Introduction

Lipid droplets are dynamic cellular organelles essential for neutral lipid storage and metabolism. Their dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis. Beauverolides have emerged as valuable chemical probes to investigate the mechanisms of lipid droplet formation due to their specific inhibitory action on the synthesis of cholesteryl esters (CE), a core component of lipid droplets in certain cell types like macrophages.[1][2][3]

The primary mechanism of action for beauverolides in the context of lipid droplet formation is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a key enzyme that catalyzes the esterification of cholesterol to form CE. By blocking ACAT activity, beauverolides reduce the cellular pool of CE available for packaging into lipid droplets, thereby decreasing their number and size.

Data Presentation

The inhibitory effects of Beauverolide I and III on cholesteryl ester synthesis and ACAT activity have been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

CompoundTargetAssay SystemIC50 (µM)Reference
Beauverolide ICholesteryl Ester SynthesisMouse Peritoneal Macrophages0.78
Beauverolide IIICholesteryl Ester SynthesisMouse Peritoneal Macrophages0.41
Beauverolide IACAT ActivityMouse Macrophage Membranes6.0
Beauverolide IIIACAT ActivityMouse Macrophage Membranes5.5

Signaling Pathway

The inhibitory action of beauverolides on lipid droplet formation is a direct consequence of their effect on the cholesterol esterification pathway. The diagram below illustrates this mechanism.

Beauverolide_Mechanism cluster_cell Macrophage Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Acyl-CoA Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Formation Beauverolide Beauverolide Beauverolide->ACAT Inhibition Experimental_Workflow Start Start Cell_Seeding Seed Macrophages Start->Cell_Seeding Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Treatment Treat with Beauverolide Incubation_1->Treatment Induction Induce Lipid Droplet Formation (e.g., with aggregated LDL) Treatment->Induction Incubation_2 Incubate (18h) Induction->Incubation_2 Fixation Fix Cells (4% PFA) Incubation_2->Fixation Staining Stain with Oil Red O and Hematoxylin Fixation->Staining Microscopy Microscopic Analysis Staining->Microscopy Quantification Quantify Lipid Droplets Microscopy->Quantification End End Quantification->End Logical_Flow Hypothesis Hypothesis: Beauverolide inhibits lipid droplet formation Experimental_Design Experimental Design Hypothesis->Experimental_Design In_Vitro_Assay In Vitro Cell-Based Assay (e.g., Macrophages, Hepatocytes) Experimental_Design->In_Vitro_Assay Treatment_Beauverolide Treatment with Beauverolide In_Vitro_Assay->Treatment_Beauverolide Induction_LD Induction of Lipid Droplet Formation Treatment_Beauverolide->Induction_LD Data_Collection Data Collection Induction_LD->Data_Collection Imaging Microscopy (Brightfield or Fluorescence) Data_Collection->Imaging Biochemical_Assay Biochemical Assays (e.g., CE Synthesis) Data_Collection->Biochemical_Assay Data_Analysis Data Analysis Imaging->Data_Analysis Biochemical_Assay->Data_Analysis Quantification_LD Quantification of Lipid Droplets (Number, Size, Intensity) Data_Analysis->Quantification_LD IC50_Determination IC50 Determination Data_Analysis->IC50_Determination Conclusion Conclusion Quantification_LD->Conclusion IC50_Determination->Conclusion

References

Application Notes: Protocol for Testing Beauverolide Ka in ACAT Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] In mammals, two isozymes, ACAT1 and ACAT2, exist with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis, while ACAT2 is primarily found in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins.[2][3][4][5] The accumulation of cholesteryl esters within macrophages by ACAT1 is a key step in the formation of foam cells, a hallmark of atherosclerosis. Consequently, inhibition of ACAT is a promising therapeutic strategy for the treatment of hypercholesterolemia and atherosclerosis.

ACAT Signaling Pathway

The inhibition of ACAT disrupts cellular cholesterol homeostasis. By preventing the esterification of free cholesterol, ACAT inhibitors lead to an increase in the intracellular free cholesterol pool. This can have several downstream effects, including the downregulation of cholesterol biosynthesis and uptake, and the promotion of cholesterol efflux.

ACAT_Signaling_Pathway ACAT Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT1 / ACAT2 Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage Beauverolide_Ka Beauverolide Ka Beauverolide_Ka->ACAT Inhibition Acyl_CoA Acyl-CoA Acyl_CoA->ACAT

Caption: A simplified diagram of the ACAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary methods for assessing ACAT inhibition are detailed below: a traditional microsomal assay using a radiolabeled substrate and a cell-based fluorescence assay.

Protocol 1: In Vitro Microsomal ACAT Inhibition Assay

This assay measures the enzymatic activity of ACAT in isolated microsomal fractions by quantifying the formation of radiolabeled cholesteryl esters.

Materials:

  • This compound

  • Microsomal fraction (from liver tissue or cultured cells expressing ACAT1 or ACAT2)

  • [¹⁴C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Unlabeled cholesterol

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • DMSO (for dissolving this compound)

  • Chloroform:Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

    • Prepare the reaction mixture containing assay buffer, a determined amount of microsomal protein, BSA, and unlabeled cholesterol.

  • Inhibitor Incubation:

    • Add various concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO only).

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.

    • Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding chloroform:methanol (2:1, v/v).

    • Vortex and centrifuge the tubes to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate cholesteryl esters.

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the area of the TLC plate corresponding to the cholesteryl ester into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Fluorescence ACAT Inhibition Assay

This assay utilizes a fluorescent cholesterol analog (e.g., NBD-cholesterol) to measure ACAT activity in intact cells. The esterification of the fluorescent cholesterol leads to its accumulation in lipid droplets, which can be quantified by fluorescence measurement.

Materials:

  • This compound

  • Cell line expressing ACAT1 or ACAT2 (e.g., transfected CHO or HepG2 cells)

  • Cell culture medium

  • NBD-cholesterol

  • DMSO

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Plate the cells in a multi-well plate (e.g., 96-well) and grow to the desired confluency.

  • Compound Treatment:

    • Prepare dilutions of this compound in cell culture medium.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Fluorescent Substrate Incubation:

    • Add NBD-cholesterol to the cell culture medium at a final concentration of approximately 0.5-1 µg/mL.

    • Incubate the cells for an appropriate time (e.g., 4-6 hours) to allow for cholesterol uptake and esterification.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess NBD-cholesterol.

    • Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 488 nm and emission at 535 nm). Alternatively, visualize and quantify the fluorescent lipid droplets using a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of NBD-cholesterol esterification for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Visualization

Experimental_Workflow ACAT Inhibition Assay Workflow cluster_microsomal Protocol 1: Microsomal Assay cluster_cellular Protocol 2: Cell-Based Assay M1 Prepare Microsomes & Reagents M2 Pre-incubate with this compound M1->M2 M3 Initiate Reaction with [¹⁴C]Oleoyl-CoA M2->M3 M4 Terminate Reaction & Extract Lipids M3->M4 M5 TLC Separation M4->M5 M6 Quantify Radioactivity M5->M6 M7 Calculate IC₅₀ M6->M7 C1 Culture ACAT-expressing Cells C2 Treat Cells with this compound C1->C2 C3 Incubate with NBD-Cholesterol C2->C3 C4 Wash Cells C3->C4 C5 Measure Fluorescence C4->C5 C6 Calculate IC₅₀ C5->C6

Caption: A flowchart illustrating the key steps in the microsomal and cell-based ACAT inhibition assays.

Data Presentation

Quantitative data from ACAT inhibition assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potency of the test compound. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used.

CompoundTargetAssay TypeIC₅₀ (µM)Reference
Beauverolide III ACAT1Microsomal5.5
ACAT2Microsomal>20
Avasimibe ACAT1Not Specified0.23
ACAT2Not Specified0.71
Pactimibe (PPPA) ACAT1Not Specified179
ACAT2Not Specified25

This structured presentation allows for a direct comparison of the potency and selectivity of the test compound against different ACAT isozymes and in relation to known inhibitors.

References

Application Note: Quantification of Beauverolide Ka using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka is a cyclodepsipeptide metabolite produced by various entomopathogenic fungi, such as Beauveria bassiana. Members of the beauverolide family have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications in the treatment of atherosclerosis and Alzheimer's disease.[1][2] The primary mechanism of action for this therapeutic potential is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the formation of cholesteryl esters and lipid droplets within macrophages.[1][3] Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of fungal extracts, and further investigation into its therapeutic efficacy.

This application note provides a detailed protocol for the quantification of this compound in fungal culture extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Data Presentation

ParameterResult
Linearity (Concentration Range) To be determined for this compound
Correlation Coefficient (r²) To be determined for this compound
Limit of Detection (LOD) To be determined for this compound
Limit of Quantification (LOQ) To be determined for this compound
Precision (RSD%) < 8.0%
Recovery (%) 80 - 115%
Matrix Fungal Culture Extract

Experimental Protocols

Preparation of Analytical Standard

A certified reference standard of this compound is required for accurate quantification. If a commercial standard is unavailable, isolation and purification from a high-producing fungal strain are necessary. The identity and purity of the isolated standard must be rigorously confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Standard Solution Preparation:

  • Accurately weigh a suitable amount of the this compound reference standard.

  • Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C in an amber vial.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from a solid-phase fungal culture.

Materials:

  • Fungal culture grown on a solid substrate (e.g., rice)

  • Ethyl acetate

  • Methanol

  • Celite®

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Harvest the fungal culture and homogenize it.

  • Extract the homogenized culture with ethyl acetate overnight at room temperature with shaking.

  • Add Celite® to the mixture to aid in filtration and filter through a Büchner funnel.

  • Re-extract the solid residue with methanol and combine the filtrates.

  • Evaporate the combined organic extracts to dryness using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol.

  • Centrifuge the reconstituted extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, increase to 100% B over 20 min, hold for 5 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
MRM Transitions To be determined for this compound (Precursor ion -> Product ion)

Note: The specific MRM transitions and collision energies must be optimized for this compound using the reference standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration concentration->filtration hplc_vial Sample for Analysis filtration->hplc_vial hplc_msms HPLC-MS/MS System hplc_vial->hplc_msms beauverolide_ka_std This compound Standard stock_solution Stock Solution (1 mg/mL) beauverolide_ka_std->stock_solution working_standards Working Standards stock_solution->working_standards calibration_curve Calibration Curve working_standards->calibration_curve calibration_curve->hplc_msms data_acquisition Data Acquisition (MRM Mode) hplc_msms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification final_result final_result quantification->final_result Final Concentration

Caption: Experimental workflow for the quantification of this compound.

acat_inhibition_pathway cluster_cellular Macrophage Cellular Processes cholesterol Free Cholesterol acat ACAT Enzyme cholesterol->acat acyl_coa Acyl-CoA acyl_coa->acat cholesteryl_ester Cholesteryl Ester acat->cholesteryl_ester lipid_droplet Lipid Droplet Formation cholesteryl_ester->lipid_droplet atherosclerosis Atherosclerosis Progression lipid_droplet->atherosclerosis beauverolide_ka This compound beauverolide_ka->acat Inhibition

Caption: Signaling pathway of ACAT inhibition by this compound.

References

Application Notes and Protocols for In Vivo Studies with Beauverolide Ka

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka is a member of the beauverolide family of cyclodepsipeptides, which are secondary metabolites produced by various fungi, including Beauveria species. While specific in vivo data for this compound is limited in publicly available literature, the broader class of beauverolides and the related compound beauvericin have demonstrated a range of promising biological activities. These include anti-atherosclerotic, anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document provides detailed experimental designs and protocols for the in vivo evaluation of this compound, based on the known activities of its structural analogs. The proposed studies are designed to elucidate the therapeutic potential of this compound in preclinical models of atherosclerosis, cancer, and neuroinflammation.

The primary mechanism of action for some beauverolides involves the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the formation of cholesteryl esters, suggesting a potential role in managing atherosclerosis.[1] Furthermore, related compounds have been shown to induce apoptosis in cancer cells and modulate inflammatory pathways such as NF-κB and Src/STAT3, indicating potential anti-cancer and anti-inflammatory applications.[4]

These application notes offer a foundational framework for researchers to initiate in vivo investigations into the pharmacological profile of this compound.

Data Presentation: Comparative Efficacy of Beauverolide Analogs

The following tables summarize quantitative data from in vivo and in vitro studies on beauverolide analogs to provide a comparative context for designing experiments with this compound.

Table 1: In Vivo Efficacy of Beauvericin in Cancer Models

Animal ModelCancer Cell LineTreatment Dose & ScheduleOutcome MeasureResult
BALB/c Mice (Allograft)CT-26 (Murine Colon Carcinoma)5 mg/kg/dayTumor VolumeSignificant reduction
CB-17/SCID Mice (Xenograft)KB-3-1 (Human Cervix Carcinoma)5 mg/kg/dayTumor VolumeSignificant reduction
CB-17/SCID Mice (Xenograft)KB-3-1 (Human Cervix Carcinoma)5 mg/kg/dayNecrotic Area in TumorSignificant increase

Table 2: In Vitro Cytotoxicity of Beauvericin

Cell LineCell TypeIC50 (µM)
CT-26Murine Colon Carcinoma1.8
KB-3-1Human Cervix Carcinoma3.1
NIH/3T3Murine Non-malignant Fibroblasts>3

Table 3: Anti-inflammatory Activity of Beauvericin

In Vitro ModelStimulantKey Pathway InhibitedOutcome
RAW264.7 MacrophagesLipopolysaccharide (LPS)NF-κBReduction in NO production and inflammatory gene expression

Experimental Protocols

Protocol 1: Evaluation of Anti-Atherosclerotic Activity of this compound in an Apolipoprotein E-Knockout (ApoE-/-) Mouse Model

1. Objective: To assess the efficacy of this compound in reducing atherosclerotic lesion formation in a genetically predisposed mouse model.

2. Animal Model: Male Apolipoprotein E-knockout (ApoE-/-) mice, 8-10 weeks old.

3. Materials:

  • This compound
  • Vehicle (e.g., 0.5% carboxymethylcellulose)
  • High-fat diet (HFD)
  • Anesthesia (e.g., isoflurane)
  • Blood collection supplies
  • Tissue fixation and processing reagents (e.g., formalin, Oil Red O)

4. Experimental Design:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
  • Grouping: Randomly divide mice into the following groups (n=10 per group):
  • Group 1: Wild-type C57BL/6J mice on a standard diet (Negative Control).
  • Group 2: ApoE-/- mice on a standard diet + Vehicle.
  • Group 3: ApoE-/- mice on a high-fat diet + Vehicle (Disease Model Control).
  • Group 4: ApoE-/- mice on a high-fat diet + this compound (Low Dose, e.g., 5 mg/kg/day).
  • Group 5: ApoE-/- mice on a high-fat diet + this compound (High Dose, e.g., 10 mg/kg/day).
  • Group 6: ApoE-/- mice on a high-fat diet + Atorvastatin (Positive Control, e.g., 10 mg/kg/day).
  • Treatment: Administer this compound or vehicle daily via oral gavage for 12 weeks. The positive control group will receive atorvastatin. All ApoE-/- groups, except Group 2, will be fed a high-fat diet.
  • Monitoring: Monitor body weight and food intake weekly.

5. Endpoint Analysis:

  • Lipid Profile: At the end of the study, collect blood via cardiac puncture and measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
  • Atherosclerotic Lesion Analysis: Perfuse the aorta with saline followed by 10% formalin. Excise the aorta, stain with Oil Red O, and quantify the lesion area using image analysis software.
  • Histopathology: Embed the aortic root in OCT compound, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess lesion morphology and composition.
  • Gene Expression Analysis: Isolate RNA from the aorta and perform qRT-PCR to measure the expression of inflammatory markers (e.g., VCAM-1, ICAM-1, TNF-α).

Protocol 2: Assessment of Anti-Cancer Efficacy of this compound in a Xenograft Mouse Model

1. Objective: To determine the anti-tumor activity of this compound in a human cancer xenograft model.

2. Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

3. Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer)
  • This compound
  • Vehicle (e.g., PBS with 5% DMSO and 5% Tween 80)
  • Matrigel
  • Anesthesia
  • Calipers
  • Tissue collection and processing reagents

4. Experimental Design:

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
  • Grouping: When tumors reach a palpable size (~100 mm³), randomize mice into the following groups (n=8-10 per group):
  • Group 1: Vehicle control.
  • Group 2: this compound (Low Dose, e.g., 2.5 mg/kg/day).
  • Group 3: this compound (High Dose, e.g., 5 mg/kg/day).
  • Group 4: Positive Control (e.g., Doxorubicin, 2 mg/kg, administered intraperitoneally once a week).
  • Treatment: Administer this compound or vehicle daily via intraperitoneal injection for 21 days.
  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and clinical signs of toxicity.

5. Endpoint Analysis:

  • Tumor Growth Inhibition: Calculate tumor growth inhibition at the end of the study.
  • Histopathology and Immunohistochemistry: Excise tumors, fix in formalin, and embed in paraffin. Perform H&E staining to assess tumor morphology and immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
  • Western Blot Analysis: Homogenize a portion of the tumor tissue to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., Src, STAT3, Akt).

Protocol 3: Investigation of Neuroprotective and Anti-inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

1. Objective: To evaluate the potential of this compound to mitigate neuroinflammation and neuronal damage in an acute inflammation model.

2. Animal Model: Male C57BL/6J mice, 8-10 weeks old.

3. Materials:

  • This compound
  • Lipopolysaccharide (LPS) from E. coli
  • Vehicle (e.g., sterile saline)
  • Anesthesia
  • Behavioral testing apparatus (e.g., open field, Y-maze)
  • Tissue collection and processing reagents

4. Experimental Design:

  • Grouping: Randomly divide mice into the following groups (n=10-12 per group):
  • Group 1: Vehicle (Saline) + Vehicle (Saline).
  • Group 2: Vehicle (Saline) + LPS (0.25 mg/kg).
  • Group 3: this compound (Low Dose, e.g., 2 mg/kg) + LPS (0.25 mg/kg).
  • Group 4: this compound (High Dose, e.g., 4 mg/kg) + LPS (0.25 mg/kg).
  • Group 5: Dexamethasone (Positive Control, 1 mg/kg) + LPS (0.25 mg/kg).
  • Treatment: Pre-treat with this compound or vehicle via intraperitoneal injection 1 hour before a single intraperitoneal injection of LPS.
  • Behavioral Testing: Perform behavioral tests (e.g., open-field for locomotor activity, Y-maze for short-term memory) 24 hours after LPS injection.

5. Endpoint Analysis:

  • Cytokine Analysis: Euthanize mice 24 hours post-LPS injection, collect brain tissue (hippocampus and cortex), and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qRT-PCR.
  • Immunohistochemistry: Perfuse mice with saline followed by 4% paraformaldehyde. Collect brains, section, and perform immunohistochemistry for markers of microglial activation (Iba1) and astrogliosis (GFAP).
  • Western Blot Analysis: Analyze protein extracts from brain tissue for key inflammatory signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK).

Mandatory Visualizations

Signaling Pathways

Beauverolide_Signaling_Pathways cluster_0 Atherosclerosis Model cluster_1 Cancer Model cluster_2 Neuroinflammation Model Beauverolide Ka_A This compound ACAT1 ACAT1 Beauverolide Ka_A->ACAT1 Inhibition Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Lipid Droplet\nFormation Lipid Droplet Formation Cholesteryl Esters->Lipid Droplet\nFormation Foam Cell\nFormation Foam Cell Formation Lipid Droplet\nFormation->Foam Cell\nFormation Atherosclerosis Atherosclerosis Foam Cell\nFormation->Atherosclerosis Beauverolide Ka_C This compound Src Src Beauverolide Ka_C->Src Inhibition Caspases Caspases Beauverolide Ka_C->Caspases Activation STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT3->Apoptosis_Inhibition Apoptosis_Induction Apoptosis Caspases->Apoptosis_Induction LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory\nGenes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory\nGenes Transcription Beauverolide Ka_N This compound Beauverolide Ka_N->IKK Inhibition

Caption: Postulated signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization Grouping Randomization & Grouping Acclimatization->Grouping Disease_Induction Disease Model Induction Grouping->Disease_Induction Treatment This compound Administration Disease_Induction->Treatment Monitoring In-life Monitoring (Weight, Tumor Size) Treatment->Monitoring Behavior Behavioral Testing Monitoring->Behavior Sampling Blood & Tissue Collection Behavior->Sampling Biochemistry Biochemical Analysis Sampling->Biochemistry Histology Histopathology & Immunohistochemistry Sampling->Histology Molecular Molecular Biology (qRT-PCR, Western Blot) Sampling->Molecular

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Navigating the Intricacies of Beauverolide Ka Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of Beauverolide Ka, a cyclodepsipeptide with promising biological activities, presents a series of formidable challenges for even the most experienced synthetic chemist. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis. The information is designed to be a practical aid in overcoming synthetic hurdles, optimizing reaction conditions, and achieving successful outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Peptide Couplings - Inefficient coupling reagent: The chosen coupling reagent may not be potent enough for sterically hindered amino acids in the this compound sequence. - Epimerization: Racemization of amino acid stereocenters can occur, particularly during the activation of the carboxylic acid. - Incomplete deprotection: Residual protecting groups on the amine or carboxylic acid can prevent coupling.- Use a more powerful coupling reagent: Consider using HATU, HCTU, or PyBOP, which are known to be effective for challenging couplings.[1] - Optimize reaction conditions: Perform the coupling at a lower temperature (e.g., 0 °C) and add an epimerization-suppressing additive like HOAt or HOBt. - Ensure complete deprotection: Monitor deprotection reactions by TLC or LC-MS to confirm the complete removal of protecting groups before proceeding to the coupling step.
Difficult Purification of Intermediates - Presence of closely related side products: Incomplete reactions or side reactions can lead to impurities that are difficult to separate from the desired product. - Poor solubility: The peptide chain can aggregate, making chromatographic purification challenging.- Optimize reaction conditions to minimize side products: Carefully control stoichiometry and reaction times. - Employ high-performance liquid chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying peptides and complex organic molecules.[2] A gradient elution with acetonitrile/water containing a small amount of trifluoroacetic acid (TFA) is often effective. - Use solid-phase extraction (SPE): SPE can be a useful pre-purification step to remove major impurities.
Low Yield in Macrocyclization - High concentration: Intermolecular reactions (dimerization, oligomerization) are favored at high concentrations. - Unfavorable conformation of the linear precursor: The linear seco-acid may not readily adopt the necessary conformation for cyclization. - Inefficient cyclization reagent: The chosen macrolactamization or macrolactonization reagent may not be effective for this specific substrate.- Apply high-dilution conditions: Perform the cyclization at a very low concentration (typically 0.1-1 mM) to favor the intramolecular reaction. - Choose a cyclization site that promotes a favorable pre-cyclization conformation: The choice of which amide or ester bond to form in the final cyclization step can significantly impact the yield. - Screen different cyclization reagents: Popular and effective reagents for macrolactamization include DPPA (diphenylphosphoryl azide), and for macrolactonization, the Yamaguchi or Shiina macrolactonization conditions can be employed.
Epimerization during Synthesis - Strongly basic or acidic conditions: Certain protecting group removal or coupling conditions can lead to the loss of stereochemical integrity. - Over-activation during coupling: Prolonged exposure to coupling reagents can increase the risk of epimerization.- Use mild reaction conditions: Employ protecting groups that can be removed under neutral or mildly acidic/basic conditions. - Minimize reaction times for coupling steps: Add the coupling reagent last and monitor the reaction closely to stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is a common strategy for the synthesis of the linear precursor of this compound?

A common and effective strategy is to employ solid-phase peptide synthesis (SPPS) to assemble the peptide backbone, followed by the solution-phase coupling of the N-terminal amino acid with the (3S,4R)-3-hydroxy-4-methyldecanoic acid moiety. This approach allows for the efficient and controlled assembly of the peptide chain.

Q2: Which protecting groups are recommended for the amino acids in the this compound sequence?

A robust protecting group strategy is crucial. For the α-amino groups, the Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in SPPS due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups. For the side chains, acid-labile groups such as Boc (tert-butyloxycarbonyl) for lysine and Trt (trityl) for asparagine are commonly employed. The hydroxyl group of the fatty acid is often protected as a silyl ether (e.g., TBS) or a benzyl ether.

Q3: What are the key considerations for the synthesis of the (3S,4R)-3-hydroxy-4-methyldecanoic acid fragment?

The stereoselective synthesis of this chiral hydroxy fatty acid is a critical part of the total synthesis. An Evans aldol reaction is a reliable method to establish the desired (3S,4R) stereochemistry. This involves the reaction of a chiral oxazolidinone auxiliary with an appropriate aldehyde. Subsequent removal of the chiral auxiliary provides the desired stereoisomer with high enantiomeric excess.

Q4: How can I confirm the structure and purity of synthetic this compound and its intermediates?

A combination of analytical techniques is essential. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is crucial for elucidating the detailed structure and confirming the connectivity of the atoms. Analytical HPLC is used to assess the purity of the compounds at each stage.

Experimental Protocols

1. General Peptide Coupling Protocol (Solution Phase)

  • Dissolve the N-terminally deprotected peptide (1.0 equiv.) and the C-terminally protected amino acid or the hydroxy fatty acid (1.1 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equiv.), to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

2. Macrocyclization Protocol (Macrolactamization)

  • Dissolve the linear seco-acid precursor (1.0 equiv.) in a large volume of a suitable solvent such as DCM or a mixture of DCM/DMF to achieve high dilution (0.1-1 mM).

  • Add a base, such as diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Add the cyclization reagent, for example, diphenylphosphoryl azide (DPPA) (1.5 equiv.), dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12-48 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude cyclized product by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Linear Precursor cluster_cyclization Macrocyclization & Purification start Starting Materials (Protected Amino Acids, Hydroxy Fatty Acid) sp_synthesis Solid-Phase Peptide Synthesis (SPPS) of Peptide Backbone start->sp_synthesis coupling Solution-Phase Coupling with Hydroxy Fatty Acid sp_synthesis->coupling deprotection Final Deprotection of Linear Precursor coupling->deprotection linear_precursor Linear Seco-Acid deprotection->linear_precursor macrocyclization Macrocyclization (High Dilution) linear_precursor->macrocyclization purification Purification by HPLC macrocyclization->purification final_product This compound purification->final_product

Caption: General workflow for the chemical synthesis of this compound.

troubleshooting_logic cluster_coupling Peptide Coupling cluster_macrocyclization Macrocyclization start Low Yield in a Synthetic Step? check_reagent Is the coupling reagent potent enough? start->check_reagent Yes check_concentration Is the concentration too high? start->check_concentration No check_epimerization Is epimerization occurring? check_reagent->check_epimerization solution_reagent Use a stronger coupling reagent (e.g., HATU). check_reagent->solution_reagent No check_deprotection Is deprotection complete? check_epimerization->check_deprotection solution_conditions Optimize conditions (lower temp, add suppressant). check_epimerization->solution_conditions Yes solution_deprotection Ensure complete deprotection via LC-MS. check_deprotection->solution_deprotection No check_conformation Is the linear precursor conformationally biased against cyclization? check_concentration->check_conformation solution_dilution Apply high-dilution conditions. check_concentration->solution_dilution Yes solution_site Change the cyclization site. check_conformation->solution_site Yes

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Beauverolide Ka Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Beauverolide Ka in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic depsipeptide, a class of compounds often characterized by poor aqueous solubility. This inherent hydrophobicity can lead to precipitation in the aqueous environment of in vitro assays, resulting in inaccurate compound concentrations and unreliable experimental outcomes. Proper solubilization is therefore critical for obtaining meaningful and reproducible data.

Q2: What are the primary solvents recommended for dissolving this compound?

For initial stock solutions, 100% dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing power for hydrophobic compounds. For working solutions, further dilution in aqueous buffers or cell culture media is necessary. Ethanol can also be used, particularly as a co-solvent to improve solubility in aqueous solutions.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally not exceeding 0.5% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent on the cells.

Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to our detailed Troubleshooting Guide: Compound Precipitation in Aqueous Solutions below for a step-by-step approach to resolving this problem.

Q5: How should I prepare my this compound stock solution?

It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Quantitative Solubility Data

Compound ClassSolvent/SolutionReported Solubility
Beauverolides (general)Water and aqueous solutionsSparingly soluble (≤100 μM)[1]
Beauverolide LSaline with 10% Ethanol1 mg/mL[1]

Note: This data should be used as a starting point. It is highly recommended to perform a solubility test with a small amount of your specific batch of this compound to determine its solubility in your experimental system.

Troubleshooting Guides

Guide 1: Compound Precipitation in Aqueous Solutions

Issue: this compound, dissolved in DMSO, precipitates immediately or over time when diluted into cell culture media or aqueous buffers.

Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility Limit The final concentration of this compound in the aqueous solution is higher than its solubility limit.1. Decrease the Final Concentration: Lower the working concentration of this compound in your assay. 2. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific medium or buffer by preparing a serial dilution and observing for precipitation.
Rapid Solvent Exchange ("Crashing Out") Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid change in the solvent environment, leading to precipitation.1. Use Serial Dilutions: Instead of a single dilution, perform a stepwise serial dilution of the DMSO stock into the pre-warmed aqueous solution. 2. Slow Addition with Mixing: Add the DMSO stock dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and uniform mixing.
Low Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Pre-warm the Aqueous Solution: Always use cell culture media or buffers that have been pre-warmed to the experimental temperature (typically 37°C).
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.1. Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in the medium. 2. Test in Serum-Free Media: As a control, check the solubility of this compound in serum-free media to determine if serum components are contributing to the precipitation.
pH of the Solution The solubility of some compounds can be pH-dependent.While less common for neutral cyclodepsipeptides, ensure the pH of your buffer or medium is stable and within the optimal range for your assay.
Guide 2: Inconsistent Experimental Results

Issue: High variability or a lack of dose-response is observed in assays with this compound.

Potential Cause Explanation Recommended Solution
Undetected Micro-precipitation Small, invisible precipitates are forming, leading to an inaccurate concentration of the soluble compound.1. Centrifugation: Before adding the final working solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any micro-precipitates. Use the supernatant for your experiment. 2. Visual Inspection: Carefully inspect the solution against a light source for any signs of cloudiness or particulates.
Compound Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.Use Low-Binding Labware: Utilize low-protein-binding microplates and pipette tips for preparing and handling this compound solutions.
Stock Solution Instability The compound may be degrading in the stock solution due to improper storage.1. Proper Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots. 2. Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing this compound solutions for in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Sterile, low-binding pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous buffer or cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare High-Concentration Stock Solution (in DMSO): a. Centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. b. Add the required volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use volumes in low-binding tubes and store at -20°C or -80°C.

  • Prepare Working Solutions (in Aqueous Buffer/Medium): a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the aqueous buffer or cell culture medium to 37°C. c. Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock: i. Prepare an intermediate dilution by adding a small volume of the 10 mM stock to the pre-warmed medium (e.g., 10 µL of 10 mM stock into 990 µL of medium to get a 100 µM intermediate solution with 1% DMSO). ii. Gently vortex the intermediate dilution. iii. Prepare the final working solution by further diluting the intermediate solution into the pre-warmed medium. d. Always add the more concentrated solution to the larger volume of the diluent while gently mixing. e. Ensure the final DMSO concentration in the assay is below 0.5%. f. Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on ACAT enzymes.

Materials:

  • Microsomal fraction containing ACAT enzymes (from a suitable cell line or tissue)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Cholesterol

  • [¹⁴C]Oleoyl-CoA (radiolabeled substrate)

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (DMSO)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a known amount of microsomal protein, and cholesterol.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO). Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.

  • Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol). Vortex and centrifuge to separate the phases.

  • TLC Analysis: Spot the extracted lipids (lower organic phase) onto a TLC plate and develop it using an appropriate solvent system to separate cholesteryl esters.

  • Quantification: Visualize the lipid spots (e.g., by autoradiography). Scrape the area of the TLC plate corresponding to the cholesteryl ester into a scintillation vial.

  • Radioactivity Measurement: Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of [¹⁴C]cholesteryl ester formed is proportional to the ACAT activity. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

ACAT Signaling Pathway in Macrophages

ACAT_Pathway LDL LDL LDLR LDL Receptor LDL->LDLR Endosome Endosome LDLR->Endosome Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT1 ACAT1 Free_Cholesterol->ACAT1 Acyl-CoA Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Beauverolide_Ka This compound Beauverolide_Ka->ACAT1

Caption: ACAT1 signaling pathway in macrophages and the inhibitory action of this compound.

Experimental Workflow for Solubilizing this compound

Solubility_Workflow start Start: Lyophilized This compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock aliquot Aliquot & Store at -20°C / -80°C stock->aliquot prepare_working Prepare Working Solution aliquot->prepare_working prewarm Pre-warm Aqueous Buffer/Medium to 37°C prepare_working->prewarm Yes serial_dilute Perform Serial Dilution (Slowly add to medium while mixing) prewarm->serial_dilute check_precipitate Visually Inspect for Precipitation serial_dilute->check_precipitate clear Solution is Clear: Proceed with Assay check_precipitate->clear No precipitate Precipitation Observed check_precipitate->precipitate Yes end End clear->end troubleshoot Troubleshoot: - Lower Concentration - Adjust Protocol precipitate->troubleshoot troubleshoot->prepare_working

Caption: Workflow for preparing soluble this compound solutions for in vitro assays.

Logical Relationship for Troubleshooting Precipitation

Troubleshooting_Logic issue Issue: Precipitation in Aqueous Solution cause1 High Final Concentration issue->cause1 cause2 Rapid Solvent Exchange issue->cause2 cause3 Low Temperature issue->cause3 cause4 Media Interaction issue->cause4 solution1 Solution: Lower Concentration cause1->solution1 solution2 Solution: Use Serial Dilution & Slow Mixing cause2->solution2 solution3 Solution: Pre-warm Medium cause3->solution3 solution4 Solution: Test in Different Media/Serum Conc. cause4->solution4

Caption: Logical relationships between causes and solutions for compound precipitation.

References

Technical Support Center: Overcoming Low Bioavailability of Beauverolide Ka In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Beauverolide Ka, a cyclic depsipeptide with potential therapeutic applications that suffers from low in vivo bioavailability. The following information is curated to guide experimental design and overcome common hurdles in preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound?

The low oral bioavailability of cyclic peptides like this compound is typically attributed to several factors:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract.

  • Poor Membrane Permeability: The molecular size and polar nature of peptides can hinder their passive diffusion across the intestinal epithelium.[1][2]

  • Low Aqueous Solubility: Many cyclic peptides have poor solubility in aqueous environments, which limits their dissolution and subsequent absorption.[3][4]

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.[5]

Q2: What are the general strategies to improve the bioavailability of cyclic peptides like this compound?

There are two main approaches to enhance the in vivo bioavailability of cyclic peptides:

  • Formulation Strategies: These involve the use of advanced drug delivery systems to protect the peptide and enhance its absorption.

  • Chemical Modifications: This approach involves altering the chemical structure of the peptide to improve its pharmacokinetic properties.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo experiments with this compound.

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor dissolution, degradation in the GI tract, or low intestinal permeability.

  • Solutions:

    • Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area and dissolution rate using techniques like micronization or nanocrystal technology.

    • Formulation as a Solid Dispersion: Create a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

    • Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS), which can improve solubilization and absorption.

    • Co-administration with Permeation Enhancers: Include permeation enhancers like sodium N-(8-(2-hydroxybenzoyl)amino) caprylate (SNAC) in the formulation to improve intestinal membrane transport.

Problem 2: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent formulation homogeneity or differences in food intake (fed vs. fasted state).

  • Solutions:

    • Ensure Formulation Homogeneity: Thoroughly mix all formulations before administration. For suspensions, use continuous stirring during dosing.

    • Standardize Feeding Conditions: Administer the formulation under consistent feeding conditions (either fasted or fed) to minimize variability related to food effects.

Problem 3: Rapid clearance and short half-life of this compound in vivo.

  • Possible Cause: Extensive metabolism by cytochrome P450 (CYP) enzymes or other metabolic pathways. A study on the related compound Beauvericin showed it to be a strong inhibitor of CYP3A4 and CYP2C19, suggesting that CYP enzymes are involved in its metabolism.

  • Solutions:

    • Co-administration with Metabolism Inhibitors: While not a formulation strategy, co-administration with known inhibitors of relevant metabolic enzymes could increase bioavailability. This requires careful investigation to avoid adverse drug interactions.

    • Prodrug Approach: Chemically modify this compound to create a more stable prodrug that is converted to the active form in the body.

    • Structural Modification: Introduce N-methylation to the peptide backbone, which can enhance metabolic stability.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Lipid Nanoparticle (SLN) Formulation

This protocol describes a high-pressure homogenization method for preparing SLNs to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Procedure:

  • Melt the glyceryl monostearate at a temperature above its melting point.

  • Disperse this compound in the molten lipid.

  • Heat the Poloxamer 188 solution in deionized water to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and mix with a high-speed stirrer to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure and number of cycles.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups:

    • Group 1 (Control): Receives this compound suspension (e.g., in 0.5% carboxymethyl cellulose).

    • Group 2 (Test): Receives the novel this compound formulation (e.g., SLNs).

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvement in bioavailability with different formulation strategies.

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound Suspension502200100
This compound SLNs25041200600
This compound SEDDS30031500750

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation BKa This compound Formulation Formulation Strategy (e.g., SLNs, SEDDS) BKa->Formulation Characterization Physicochemical Characterization Formulation->Characterization Dosing Oral Administration Characterization->Dosing Optimized Formulation Animal_Model Animal Model (e.g., Rats) Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating a novel this compound formulation.

bioavailability_challenges cluster_challenges Barriers to Oral Bioavailability cluster_solutions Potential Solutions Degradation Enzymatic Degradation Systemic_Circulation Systemic Circulation Permeability Low Membrane Permeability Metabolism First-Pass Metabolism Permeability->Metabolism Absorbed Drug Solubility Poor Aqueous Solubility Formulation Formulation Strategies (Lipid-based, Nanoparticles) Formulation->Degradation Protects Formulation->Permeability Improves Formulation->Solubility Enhances Chem_Mod Chemical Modification (N-methylation, Prodrugs) Chem_Mod->Degradation Increases Stability Chem_Mod->Permeability Enhances Oral_Drug Oral this compound Oral_Drug->Degradation Oral_Drug->Permeability Oral_Drug->Solubility

Caption: Overcoming the challenges of low oral bioavailability for this compound.

References

troubleshooting Beauverolide Ka instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Beauverolide Ka in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The primary cause of this compound instability is the hydrolysis of its ester bond.[1][2] As a cyclic depsipeptide, this compound contains both amide and ester linkages in its ring structure. The ester bond is generally more susceptible to cleavage than the amide bonds, especially under acidic or basic conditions, leading to the linearization of the cyclic structure and loss of biological activity.[1][3][4]

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: this compound is expected to be most stable in slightly acidic to neutral aqueous solutions (around pH 3-7). Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis of the ester bond significantly increases. Basic conditions, in particular, can catalyze the saponification of the ester, leading to rapid degradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation. For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C). For experimental use, it is advisable to keep the solution on ice and minimize the time spent at room temperature or higher.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

  • For Stock Solutions: High-purity organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile are recommended for preparing concentrated stock solutions. However, it's important to note that at a concentration of 2 mg/mL, beauverolides have been reported to be insoluble in 80% DMSO. A stable solution at 2 mg/mL was achieved in 75% ethanol with Tris buffer at pH 7.4.

  • For Experimental Solutions: When diluting into aqueous buffers for experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to be compatible with the experimental system and does not cause precipitation. The polarity of the solvent can also affect the conformation of the peptide, which may influence its activity and stability.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity over a short period. Degradation of this compound due to inappropriate pH or temperature.- Ensure the pH of your experimental buffer is within the optimal range (ideally slightly acidic to neutral).- Keep solutions on ice during use and store at -20°C or -80°C for long-term storage.- Perform a stability check of this compound in your specific experimental buffer.
Precipitation of this compound upon dilution in aqueous buffer. Poor solubility of the hydrophobic compound in the aqueous medium.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if compatible with your assay.- Prepare the final dilution immediately before use.- Consider using a surfactant or other solubilizing agent, after verifying its compatibility with your experiment.
Inconsistent experimental results. - Inconsistent concentrations due to degradation between experiments.- Adsorption of the hydrophobic compound to plasticware.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Use low-adsorption polypropylene tubes and pipette tips.- Include a stability-indicating HPLC analysis to confirm the concentration and integrity of the solution.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.- The primary degradation product is likely the linearized form resulting from ester bond hydrolysis.- Conduct forced degradation studies (acid, base, heat, oxidation, light) to identify potential degradation products and confirm the specificity of your analytical method.

Quantitative Stability Data

Due to the limited publicly available stability data specifically for this compound, the following table provides data for a similar cyclic depsipeptide, Kahalalide F, to illustrate the effects of pH and temperature. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Table 1: Chemical Stability of Kahalalide F

Condition Temperature Half-life (t½)
pH 080°C1.1 hours
pH 180°C20 hours
pH 780°C8.6 hours
pH 1126°C1.65 hours

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and conditions.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another suitable modifier to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance between 200-250 nm.

  • Sample Preparation: Dilute stock solutions of this compound in the mobile phase to an appropriate concentration.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate with 0.1 M NaOH at room temperature.

    • Oxidation: Incubate with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photodegradation: Expose the solution to UV light.

  • Analysis: Inject samples from the forced degradation studies and monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock (DMSO/EtOH) working Dilute to Working Solution in Buffer stock->working acid Acid Hydrolysis (HCl) working->acid Incubate base Base Hydrolysis (NaOH) working->base Incubate heat Thermal Stress (Heat) working->heat Incubate light Photostability (UV Light) working->light Incubate hplc HPLC Analysis working->hplc Inject Control (t=0) acid->hplc Inject base->hplc Inject heat->hplc Inject light->hplc Inject data Data Interpretation hplc->data stability Determine Stability Profile data->stability pathway Identify Degradation Products data->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flow start Inconsistent Results or Loss of Activity check_solubility Is the compound fully dissolved? (No visible precipitate) start->check_solubility check_storage Was the solution stored correctly? (Protected from light, low temp) check_solubility->check_storage Yes sol_issue Solubility Issue check_solubility->sol_issue No check_ph Is the buffer pH appropriate? (Avoid strong acid/base) check_storage->check_ph Yes storage_issue Storage/Handling Issue check_storage->storage_issue No ph_issue pH-induced Degradation check_ph->ph_issue No success Problem Resolved check_ph->success Yes sol_issue->success Adjust solvent/concentration storage_issue->success Improve storage conditions ph_issue->success Adjust buffer pH

Caption: Troubleshooting logic for this compound instability issues.

References

Technical Support Center: Refinement of Beauverolide Ka Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining the purification techniques for Beauverolide Ka.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a cyclic depsipeptide, a type of secondary metabolite produced by various fungi, notably from the Beauveria genus. These compounds are of significant interest due to their diverse biological activities, including potential therapeutic applications. Efficient purification is crucial to obtain high-purity this compound for structural elucidation, pharmacological studies, and drug development.

Q2: What are the common starting materials for this compound purification?

A2: The primary source for this compound is the fermentation broth of Beauveria species, such as Beauveria bassiana. The compound can be extracted from either the fungal mycelium or the culture supernatant.[1] The choice between mycelium and supernatant extraction depends on the specific fungal strain and fermentation conditions, as this compound's localization can vary.

Q3: What are the principal chromatographic techniques used for this compound purification?

A3: The most common purification strategy involves a combination of chromatographic methods. Initial purification is often achieved using silica gel column chromatography. For final purification and to obtain high-purity material, preparative high-performance liquid chromatography (prep-HPLC) with a reversed-phase column (e.g., C18) is typically employed.

Q4: How can I monitor the presence and purity of this compound during the purification process?

A4: Thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of fractions from silica gel chromatography. For more accurate and quantitative analysis, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice.[2] This technique allows for the confirmation of the molecular weight of this compound and an assessment of its purity.

Troubleshooting Guides

Problem 1: Low yield of crude this compound extract.

  • Possible Cause: Inefficient extraction from the fungal biomass or culture broth.

  • Solution:

    • Solvent Choice: Ensure the use of an appropriate extraction solvent. Ethyl acetate is commonly used for the extraction of cyclic depsipeptides from fungal cultures.[3] A combination of solvents, such as methanol followed by a liquid-liquid extraction with a less polar solvent like ethyl acetate, can also be effective.

    • Extraction Method: For mycelia, mechanical disruption (e.g., grinding or sonication) in the presence of the solvent can enhance extraction efficiency.[1] For the supernatant, multiple rounds of liquid-liquid extraction are recommended to maximize recovery.

    • pH Adjustment: The pH of the culture broth can influence the partitioning of this compound into the organic solvent. Experiment with adjusting the pH of the aqueous phase prior to extraction to see if it improves yield.

Problem 2: Poor separation of this compound from other metabolites during silica gel chromatography.

  • Possible Cause: Inappropriate solvent system or overloading of the column.

  • Solution:

    • Solvent System Optimization: Develop an optimal solvent system using thin-layer chromatography (TLC) before running the column. A good solvent system should provide a clear separation between this compound and major impurities, with an Rf value for this compound ideally between 0.2 and 0.4.

    • Gradient Elution: Employ a stepwise or linear gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the resolution of compounds with similar polarities.

    • Column Loading: Avoid overloading the column. The amount of crude extract loaded should typically be 1-5% of the weight of the silica gel, depending on the difficulty of the separation.

Problem 3: Co-elution of impurities with this compound during preparative HPLC.

  • Possible Cause: The mobile phase composition is not optimized for the specific impurities present.

  • Solution:

    • Mobile Phase Modification: Adjust the composition of the mobile phase. Small changes in the percentage of the organic solvent (e.g., acetonitrile or methanol) or the addition of a small amount of an acid modifier like formic acid (e.g., 0.1%) can significantly alter the selectivity of the separation.

    • Gradient Slope: A shallower gradient around the elution time of this compound can improve the resolution of closely eluting peaks.

    • Orthogonal Chromatography: If co-elution persists, consider a secondary purification step using a different chromatographic principle. For example, if you are using a C18 column, a column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.

Problem 4: Broad or tailing peaks in preparative HPLC.

  • Possible Cause: Mass overload, secondary interactions with the stationary phase, or issues with the mobile phase.

  • Solution:

    • Reduce Sample Load: Inject a smaller amount of the sample to see if the peak shape improves.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the target compound and the stationary phase. For cyclic peptides, maintaining a slightly acidic pH with formic or acetic acid can often improve peak shape.

    • Check for Column Contamination: If the problem persists, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from your purification experiments. This will allow for easy comparison of different methods and optimization of your protocol.

Table 1: Comparison of Extraction Methods

Extraction MethodStarting Material (g or L)Crude Extract Yield (mg)This compound Purity in Crude (%)Recovery (%)
Maceration
Sonication
Soxhlet
Liquid-Liquid

Table 2: Silica Gel Chromatography Performance

Run IDCrude Extract Loaded (mg)Silica Gel (g)Elution SolventsThis compound Fraction Yield (mg)Purity (%)Recovery (%)

Table 3: Preparative HPLC Purification Summary

Run IDSample Loaded (mg)Column TypeMobile PhasePurified this compound (mg)Final Purity (%)Recovery (%)

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

  • Harvesting: After fermentation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar material.

  • Mycelium Extraction:

    • Dry the mycelium (e.g., by lyophilization or air drying).

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with methanol (e.g., 1:10 w/v) overnight with constant stirring.

    • Filter the extract and concentrate it under reduced pressure.

  • Supernatant Extraction:

    • Perform a liquid-liquid extraction of the culture supernatant with an equal volume of ethyl acetate.

    • Repeat the extraction three times to maximize recovery.

    • Combine the organic phases and wash with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Crude Extract Preparation:

    • Filter the dried organic phase and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Store the crude extract at -20°C until further purification.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent such as hexane.

    • Pour the slurry into a glass column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or linear gradient.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or HPLC-MS to identify those containing this compound.

    • Pool the fractions containing the compound of interest and evaporate the solvent.

Protocol 3: Final Purification by Preparative HPLC

  • Sample Preparation: Dissolve the partially purified this compound fraction from the silica gel column in the initial mobile phase of the HPLC method. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column suitable for preparative scale.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient based on analytical HPLC runs. A typical gradient might be from 40% B to 90% B over 30 minutes.

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction (lyophilization is often preferred to remove the aqueous mobile phase). The result should be a highly purified solid of this compound.

Visualizations

Beauverolide_Ka_Purification_Workflow This compound Purification Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Beauveria sp. Fermentation Harvesting Harvesting (Separate Mycelium & Supernatant) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Analysis Fraction Analysis (TLC, HPLC-MS) Silica_Gel->Fraction_Analysis Prep_HPLC Preparative HPLC (Reversed-Phase C18) Fraction_Analysis->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Decision_Tree Troubleshooting Low Purity after Prep-HPLC Start Low Purity after Preparative HPLC Check_Overload Is the peak fronting or asymmetrical? Start->Check_Overload Reduce_Load Reduce sample load Check_Overload->Reduce_Load Yes Check_Resolution Are there closely eluting peaks? Check_Overload->Check_Resolution No Success High Purity Achieved Reduce_Load->Success Optimize_Gradient Optimize Gradient: - Shallower slope - Change organic solvent Check_Resolution->Optimize_Gradient Yes Check_Peak_Shape Is the peak tailing? Check_Resolution->Check_Peak_Shape No Change_Column Use a column with different selectivity (e.g., Phenyl-Hexyl) Optimize_Gradient->Change_Column If still unresolved Optimize_Gradient->Success Change_Column->Success Adjust_pH Adjust mobile phase pH (e.g., add 0.1% Formic Acid) Check_Peak_Shape->Adjust_pH Yes Check_Peak_Shape->Success No (Purity issue resolved) Adjust_pH->Success

Caption: A decision tree for troubleshooting low purity in prep-HPLC.

References

Technical Support Center: Enhancing the Potency of Beauverolide Ka through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the potency of the natural product Beauverolide Ka. This document includes troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of structure-activity relationship (SAR) data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the structural modification and evaluation of this compound analogs.

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound and its analogs primarily act as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme is responsible for the esterification of cholesterol to form cholesteryl esters. There are two isozymes of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. Inhibition of ACAT is a promising strategy for the treatment of atherosclerosis.

Q2: Which structural features of this compound are most critical for its biological activity?

A2: The overall macrocyclic structure of the depsipeptide is essential for its activity. The stereochemistry of the amino acid and the hydroxy fatty acid components also plays a crucial role. For instance, in the related Beauverolide III, the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety is important for its inhibitory activity on lipid droplet accumulation in macrophages.

Q3: What are the main challenges in the solid-phase synthesis of this compound and its analogs?

A3: The primary challenges include achieving efficient cyclization to form the macrocycle, preventing racemization of amino acid residues during coupling and activation steps, and ensuring complete removal of protecting groups without degrading the final product. Aggregation of the growing peptide chain on the solid support can also lead to incomplete reactions and difficult purifications.

Q4: How can I monitor the progress and purity of my synthesized this compound analogs?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring reaction progress and assessing the purity of the final product. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for detailed structural elucidation and confirmation of stereochemistry.

Q5: Are there known issues with the stability of this compound and its derivatives?

A5: As cyclic depsipeptides, beauverolides are generally more stable than their linear counterparts. However, the ester bond in the macrocycle can be susceptible to hydrolysis under strong acidic or basic conditions. It is crucial to handle and store the compounds in appropriate solvents and at recommended temperatures to ensure their stability.

II. Troubleshooting Guides

This section provides practical guidance for overcoming common problems encountered during the synthesis and biological evaluation of this compound analogs.

A. Solid-Phase Synthesis of Beauverolide Analogs
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the linear depsipeptide - Incomplete coupling of amino acids.- Steric hindrance from bulky protecting groups.- Aggregation of the peptide chain on the resin.- Use a higher excess of acylating agent and a longer coupling time.- Employ a stronger coupling reagent such as HATU or HCTU.- Perform couplings at a slightly elevated temperature (e.g., 40-50 °C).- Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) to disrupt aggregation.
Difficulty in cyclization (macrolactamization) - Unfavorable conformation of the linear precursor.- Steric hindrance at the cyclization site.- Low concentration of the linear peptide, favoring intermolecular reactions.- Use a cyclization reagent that promotes the formation of the desired intramolecular bond, such as DPPA (diphenylphosphoryl azide) or PyBOP.- Perform the cyclization under high dilution conditions to minimize oligomerization.- Introduce a "turn-inducing" amino acid (e.g., proline or glycine) into the linear sequence if the structure allows.
Racemization of amino acid residues - Prolonged exposure to basic conditions during Fmoc deprotection.- Use of certain coupling reagents that promote racemization.- Minimize the time for Fmoc deprotection.- Use coupling reagents with additives that suppress racemization, such as HOBt or Oxyma Pure.
Incomplete removal of protecting groups - Inefficient cleavage cocktail.- Steric hindrance around the protecting group.- Use a cleavage cocktail with appropriate scavengers to trap reactive cations.- Increase the cleavage time or perform multiple cleavage steps.
Difficult purification of the final product - Presence of closely related impurities or diastereomers.- Poor solubility of the cyclic peptide.- Optimize the HPLC purification gradient to achieve better separation.- Use a different stationary phase for the HPLC column.- Explore alternative purification techniques like counter-current chromatography.
B. ACAT Inhibition Assay
Problem Possible Cause(s) Recommended Solution(s)
High variability in assay results - Inconsistent cell seeding density.- Pipetting errors.- Instability of the test compound in the assay medium.- Ensure uniform cell seeding in all wells.- Use calibrated pipettes and consistent pipetting techniques.- Prepare fresh solutions of the test compounds before each experiment and check for solubility issues.
Low signal-to-noise ratio - Low ACAT enzyme activity in the cell line or microsomal preparation.- Suboptimal substrate concentration.- Use a cell line known to express high levels of ACAT1 or ACAT2.- Optimize the concentration of the cholesterol substrate and Acyl-CoA.- Ensure the microsomal preparations are fresh and have been stored correctly.
Inconsistent IC50 values - Different assay incubation times.- Variation in the source or passage number of the cells.- Interference from the solvent used to dissolve the compound.- Standardize the incubation time for all experiments.- Use cells within a consistent passage number range.- Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells and does not exceed a non-toxic level.

III. Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected Beauverolide analogs against ACAT isozymes. This data highlights the potential for enhancing potency and modulating selectivity through structural modifications.

Compound Modification from Beauverolide III ACAT1 Inhibition ACAT2 Inhibition Selectivity
Beauveriolide IIC50 = 6.0 µM[2]IC50 = 1.5 µM[2]ACAT2 selective
Beauveriolide III-IC50 = 5.5 µM[2]IC50 = 1.5 µMACAT2 selective
NBV274Synthetic derivativeSelectiveLess activeACAT1 selective
NBV285Synthetic derivativeSelectiveLess activeACAT1 selective
NBV300Synthetic derivativeSelectiveLess activeACAT1 selective
NBV345Synthetic derivativeActiveActiveNon-selective
NBV281Synthetic derivativeLess activeSelectiveACAT2 selective
NBV331Synthetic derivativeLess activeSelectiveACAT2 selective
NBV249Synthetic derivativeLess activeSelectiveACAT2 selective

Note: Specific IC50 values for the NBV series of compounds are not publicly available in the cited literature, but their selectivity profiles are reported.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound analogs.

A. General Protocol for Solid-Phase Synthesis of a Beauverolide Analog

This protocol outlines the manual synthesis of a linear depsipeptide precursor on a solid support, followed by solution-phase cyclization.

1. Resin Preparation and Swelling:

  • Start with a 2-chlorotrityl chloride resin.

  • Swell the resin in dichloromethane (DCM) for 1 hour.

2. Loading of the First Amino Acid:

  • Dissolve the Fmoc-protected C-terminal amino acid and diisopropylethylamine (DIPEA) in DCM.

  • Add the solution to the swollen resin and shake for 2-4 hours.

  • Cap any unreacted sites on the resin with methanol.

3. Iterative Depsipeptide Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.

  • Ester Bond Formation (for the hydroxy acid): Couple the protected hydroxy fatty acid using a suitable activating agent (e.g., DIC/DMAP).

4. Cleavage of the Linear Depsipeptide from the Resin:

  • Treat the resin with a mild cleavage cocktail (e.g., acetic acid/trifluoroethanol/DCM) to cleave the linear peptide while keeping the side-chain protecting groups intact.

  • Evaporate the solvent to obtain the crude linear depsipeptide.

5. Macrolactamization (Solution Phase):

  • Dissolve the crude linear depsipeptide in a suitable solvent (e.g., DCM or DMF) under high dilution conditions.

  • Add a cyclization reagent (e.g., DPPA with NaHCO3 or PyBOP with DIPEA) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC.

6. Final Deprotection and Purification:

  • Remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purify the crude cyclic depsipeptide by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

B. Protocol for Cell-Based ACAT Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound analogs on ACAT1 and ACAT2 in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing either human ACAT1 or ACAT2 in appropriate growth medium.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution to various concentrations in the assay medium.

  • Remove the growth medium from the cells and add the medium containing the test compound or vehicle control (DMSO).

  • Pre-incubate the cells with the compound for 1 hour.

3. Substrate Addition and Incubation:

  • Add a fluorescently labeled cholesterol analog, such as NBD-cholesterol, to each well.

  • Incubate the cells for a defined period (e.g., 4-6 hours) to allow for cholesterol esterification.

4. Measurement of Cholesteryl Ester Formation:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).

  • Separate the unesterified NBD-cholesterol from the NBD-cholesteryl esters using thin-layer chromatography (TLC) or a lipid extraction method.

  • Quantify the amount of NBD-cholesteryl ester using a fluorescence plate reader.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

V. Visualizations

The following diagrams illustrate key concepts and workflows related to the structural modification of this compound.

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell Macrophage LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT1 Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplet Beauverolide_Ka This compound (or Analog) Beauverolide_Ka->ACAT Inhibition

Caption: ACAT Inhibition by this compound in Macrophages.

SPPS_Workflow cluster_SolidPhase Solid-Phase Synthesis cluster_SolutionPhase Solution-Phase & Purification Resin 1. Resin Swelling Loading 2. First AA Loading Resin->Loading Deprotection 3. Fmoc Deprotection Loading->Deprotection Coupling 4. AA Coupling Deprotection->Coupling Repeat Repeat Steps 3 & 4 Coupling->Repeat Repeat->Deprotection Cleavage 5. Cleavage from Resin Repeat->Cleavage Linear_Peptide Linear Depsipeptide Cleavage->Linear_Peptide Cyclization 6. Macrolactamization Linear_Peptide->Cyclization Final_Deprotection 7. Final Deprotection Cyclization->Final_Deprotection Purification 8. HPLC Purification Final_Deprotection->Purification Final_Product Pure Beauverolide Analog Purification->Final_Product

References

minimizing off-target effects of Beauverolide Ka in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Beauverolide Ka. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and addressing common challenges encountered during in-cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a fungal metabolite and a member of the beauveriolide class of cyclic depsipeptides. Its primary on-target activity is the inhibition of Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT1, this compound can modulate cellular cholesterol homeostasis.

Q2: What are the known off-target effects of this compound?

Q3: What is a recommended starting concentration for in vitro experiments?

A recommended starting point for in vitro experiments is to perform a dose-response curve to determine the optimal concentration for ACAT1 inhibition while minimizing cytotoxicity. Based on data from related compounds like Beauveriolide III, concentrations in the low micromolar range (e.g., 0.1 µM to 10 µM) are often used to observe effects on lipid droplet formation and cholesterol synthesis.[3] The half-maximal inhibitory concentration (IC50) for ACAT1 inhibition and the 50% cytotoxic concentration (CC50) should be determined for each cell line used.

Q4: How should I prepare and dissolve this compound for cell culture experiments?

This compound is a lipophilic molecule and is generally insoluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, the final concentration of DMSO in the media should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is advisable to perform a vehicle control experiment with the same final concentration of DMSO to account for any effects of the solvent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death/Cytotoxicity - this compound concentration is too high.- DMSO concentration is toxic to the cells.- The specific cell line is highly sensitive to ACAT1 inhibition or off-target effects.- Perform a dose-response experiment to determine the CC50 value and use concentrations well below this value.- Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1% for sensitive cells).- Include a vehicle control (DMSO alone) to assess solvent toxicity.- Test a range of concentrations to find a therapeutic window where on-target effects are observed without significant cytotoxicity.
Inconsistent or No On-Target Effect (ACAT1 Inhibition) - Incorrect concentration of this compound.- Degradation or precipitation of this compound in the culture medium.- Low expression or activity of ACAT1 in the chosen cell line.- Verify the concentration of the stock solution.- Prepare fresh dilutions for each experiment.- Visually inspect the culture medium for any signs of precipitation after adding this compound.- Confirm ACAT1 expression and activity in your cell model using techniques like Western blot or a baseline ACAT activity assay.
Compound Precipitation in Culture Medium - Poor solubility of this compound at the working concentration.- Interaction with components of the serum or culture medium.- Decrease the final concentration of this compound.- Prepare the final dilution in pre-warmed medium and mix thoroughly before adding to the cells.- Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.
Contamination of Cell Cultures - Bacterial, fungal, or mycoplasma contamination.- Practice strict aseptic techniques.- Regularly test cell lines for mycoplasma contamination.- If contamination is suspected, discard the contaminated cultures and decontaminate the incubator and biosafety cabinet.

Quantitative Data Summary

Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables include data for closely related Beauverolide analogues to provide a point of reference. Researchers should experimentally determine the specific values for this compound in their system.

Table 1: Inhibitory Activity of Beauverolide Analogues against ACAT Isozymes

CompoundTargetIC50 (µM)Cell LineAssay Type
Beauveriolide IACAT10.8CHO cells expressing human ACAT1Cell-based
ACAT2>100CHO cells expressing human ACAT2Cell-based
Beauveriolide IIIACAT10.41-Cholesterol Synthesis Inhibition
ACAT5.5-ACAT Activity Assay

Table 2: Cytotoxicity of Beauvericin (a related mycotoxin)

CompoundCell LineExposure TimeCC50 (µM)
BeauvericinSF-9 (insect cells)4 h85
24 h10
72 h2.5
SH-SY5Y (human neuroblastoma)24 h10.7 ± 3.7
48 h2.5 ± 3.3

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Protocol 2: Measurement of ACAT1 Activity in Intact Cells

This protocol describes a cell-based assay to measure the inhibition of ACAT1 activity.

Materials:

  • Cells expressing ACAT1 (e.g., CHO cells stably expressing human ACAT1)

  • This compound

  • Culture medium

  • [¹⁴C]Oleate-albumin complex or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

  • Scintillation counter or fluorescence microscope/plate reader

  • Thin-layer chromatography (TLC) equipment (for radiolabeling)

Procedure (using radiolabeling):

  • Plate ACAT1-expressing cells in appropriate culture vessels and grow to near confluence.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 1-2 hours).

  • Add the [¹⁴C]oleate-albumin complex to the medium and incubate for an additional period (e.g., 2-4 hours) to allow for the formation of radiolabeled cholesteryl esters.

  • Wash the cells with cold PBS to stop the reaction.

  • Harvest the cells and extract the total lipids using a suitable solvent system (e.g., hexane/isopropanol).

  • Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of radioactivity in the cholesteryl ester spots using a scintillation counter.

  • Determine the percentage of ACAT1 inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.

Visualizations

ACAT1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage Beauverolide_Ka This compound Beauverolide_Ka->ACAT1

Diagram 1: Mechanism of ACAT1 inhibition by this compound.

Experimental_Workflow_Cytotoxicity Start Start: Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 24h, 48h, 72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT or LDH) Incubate->Assay Analyze Analyze Data (Calculate % Viability) Assay->Analyze End Determine CC50 Analyze->End Downstream_Signaling_ACAT1_Inhibition Beauverolide_Ka This compound ACAT1 ACAT1 Inhibition Beauverolide_Ka->ACAT1 Free_Cholesterol Increased Intracellular Free Cholesterol ACAT1->Free_Cholesterol LXR_Activation LXR Activation Free_Cholesterol->LXR_Activation SREBP2_Processing Decreased SREBP-2 Processing Free_Cholesterol->SREBP2_Processing ABCA1_Expression Increased ABCA1 Expression LXR_Activation->ABCA1_Expression Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_Expression->Cholesterol_Efflux Cholesterol_Synthesis Decreased Cholesterol Synthesis SREBP2_Processing->Cholesterol_Synthesis

References

Technical Support Center: Strategies for Enhancing Combinatorial Synthesis Efficiency of Beauverolide Ka Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the combinatorial synthesis of Beauverolide Ka libraries. The information is designed to help researchers optimize their experimental workflows and improve the overall efficiency of library generation.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in the combinatorial synthesis of this compound libraries?

A1: The main challenges include:

  • Low yields during solid-phase peptide synthesis (SPPS) due to incomplete coupling reactions or premature cleavage from the resin.[1]

  • Peptide aggregation on the solid support, which can hinder reagent access and lead to truncated sequences.

  • Difficulties in macrocyclization , the ring-closing step, which can be affected by the peptide sequence and reaction conditions, leading to the formation of dimers or oligomers.[2]

  • Epimerization (changes in stereochemistry) at the C-terminal residue during activation and cyclization.[3]

  • Purification of the final library , which can be complex due to the presence of closely related analogues and byproducts.[4]

Q2: Which synthetic strategy is most suitable for generating this compound libraries?

A2: Both solid-phase and liquid-phase synthesis strategies have been successfully employed.

  • Solid-Phase Peptide Synthesis (SPPS) is a widely used and versatile technique for assembling the linear depsipeptide precursors.[1] It allows for the use of excess reagents to drive reactions to completion and simplifies purification by washing away excess reagents and byproducts. A common approach involves using a 2-chlorotrityl chloride (2-CTC) resin, which allows for the mild cleavage of the linear peptide to avoid side reactions before cyclization in solution.

  • Liquid-Phase Combinatorial Synthesis (LPCS) offers an alternative where the growing peptide is attached to a soluble polymer support. This combines the advantages of solution-phase chemistry (better monitoring and scalability) with the simplified purification of solid-phase methods.

Q3: How can I monitor the progress of my solid-phase synthesis?

A3: Several techniques can be used to monitor the completeness of coupling and deprotection steps in real-time or near real-time:

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect free primary amines on the resin. A blue color indicates an incomplete coupling reaction.

  • FT-IR Spectroscopy: Can be used to monitor the disappearance of the free amine peak and the appearance of the amide bond peak.

  • Mass Spectrometry (MS): A small sample of the resin-bound peptide can be cleaved and analyzed by MS to confirm the mass of the growing chain.

  • Swellography: This technique monitors the changes in resin bed volume, which can provide information about the progress of the synthesis.

Troubleshooting Guides

Issue 1: Low Yield of the Linear Depsipeptide Precursor in SPPS

Symptoms:

  • Low overall yield after cleavage from the resin.

  • Mass spectrometry analysis of the crude product shows a high proportion of truncated sequences.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incomplete Fmoc-Deprotection - Extend the deprotection time or perform a second deprotection step with fresh 20% piperidine in DMF. - Ensure thorough washing after deprotection to remove all piperidine, which can neutralize the subsequent coupling reaction.
Poor Coupling Efficiency - Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents). - Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion. - Change Coupling Reagent: For sterically hindered amino acids, which are present in this compound, stronger coupling reagents like HATU, HBTU, or PyBOP are recommended over carbodiimides like DCC/DIC alone. - Additives: Include additives like HOBt or HOAt to the coupling mixture to improve efficiency and reduce racemization.
Peptide Aggregation - "Difficult Sequence": Beauverolide sequences can be prone to aggregation. Consider using a resin with a lower loading capacity. - Chaotropic Agents: Add chaotropic agents like a small percentage of DMSO to the coupling solvent (DMF) to disrupt secondary structures.
Premature Cleavage from Resin - Resin Choice: When using a hyper-acid sensitive resin like 2-chlorotrityl chloride, avoid prolonged exposure to even mild acids. - Coupling Conditions: Some coupling reagents can have slightly acidic additives. Ensure the base (e.g., DIPEA) is added promptly to neutralize the reaction mixture.
Issue 2: Low Yield of the Cyclized Beauverolide Product

Symptoms:

  • LC-MS analysis shows a large peak for the linear precursor and a small peak for the cyclic product.

  • Significant formation of dimers or higher-order oligomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Unfavorable Conformation for Cyclization - Solvent Screening: The conformation of the linear peptide is highly solvent-dependent. Screen different solvents for the cyclization step (e.g., DMF, DCM, or mixtures). - Turn-Inducing Residues: If designing new analogues, consider incorporating proline or D-amino acids at strategic positions to promote a pre-organized conformation that favors cyclization.
Intermolecular Reactions (Dimerization/Oligomerization) - High Dilution: Perform the cyclization at a very low concentration (0.1-1 mM) to favor intramolecular reaction over intermolecular reactions. - Slow Addition: Use a syringe pump to add the linear peptide solution slowly to the reaction vessel containing the coupling reagents. - On-Resin Cyclization: If solution-phase cyclization is problematic, consider an on-resin cyclization strategy. The solid support provides a "pseudo-dilution" effect that isolates peptide chains from each other.
Inefficient Coupling Reagent for Macrolactamization - Reagent Choice: Use highly efficient coupling reagents for the cyclization step. HATU, HBTU, and PyBOP are commonly used for this purpose.
Epimerization at the C-terminus - Additives: Use racemization-suppressing additives like HOBt or HOAt. - Temperature Control: Perform the cyclization at a lower temperature to minimize epimerization.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Library Precursor on 2-Chlorotrityl Chloride Resin

This protocol outlines the manual synthesis of a linear depsipeptide precursor for a this compound library.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh) in dichloromethane (DCM) for 30-40 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (1.5 equivalents relative to the resin loading capacity) in anhydrous DCM.

    • Add N,N-diisopropylethylamine (DIPEA) (5 equivalents).

    • Add the amino acid solution to the swollen resin and agitate for 12 hours.

  • Capping: To block any unreacted sites on the resin, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 1 hour.

  • Fmoc-Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 30 minutes. Repeat this step once for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each amino acid in the sequence.

  • Cleavage of the Linear Peptide:

    • Wash the resin with DCM.

    • Treat the resin with a solution of trifluoroethanol (TFE) in DCM (e.g., 20% TFE in DCM) or a very dilute solution of TFA in DCM (e.g., 1-2% TFA) for 1-2 hours.

    • Filter the resin and collect the filtrate. Neutralize the filtrate immediately with a base like pyridine.

    • Evaporate the solvent to obtain the crude linear depsipeptide.

Protocol 2: Solution-Phase Macrocyclization
  • Prepare Peptide Solution: Dissolve the crude linear depsipeptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a final concentration of approximately 0.5 mM.

  • Prepare Reagent Solution: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 4 equivalents) in the same solvent.

  • Cyclization Reaction: Slowly add the peptide solution to the reagent solution over several hours using a syringe pump at room temperature.

  • Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots and analyzing them by LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a small amount of water and evaporate the solvent.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

Protocol 3: Preparative RP-HPLC Purification of a Beauverolide Analogue
  • Column: Use a C18 stationary phase column (e.g., 21.2 x 250 mm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Develop a suitable gradient based on analytical HPLC runs. A typical gradient might be from 30% B to 90% B over 30-40 minutes.

  • Flow Rate: A typical flow rate for a 21.2 mm ID column is around 18-20 mL/min.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by analytical HPLC and MS to identify the fractions containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Visualizing Synthesis Workflows

Solid-Phase Synthesis and Solution-Phase Cyclization Workflow

sps_cyclization_workflow cluster_sps Solid-Phase Synthesis cluster_solution Solution-Phase Resin 2-Chlorotrityl Resin Load Load First Amino Acid Resin->Load Cap Cap Resin Load->Cap Deprotect1 Fmoc Deprotection Cap->Deprotect1 Couple1 Couple Amino Acid Deprotect1->Couple1 Repeat Repeat Deprotection & Coupling Couple1->Repeat Repeat->Deprotect1 n-1 times Cleave Cleave Linear Peptide Repeat->Cleave Cyclize Macrocyclization (High Dilution) Cleave->Cyclize Purify Preparative HPLC Cyclize->Purify Final Pure Beauverolide Library Member Purify->Final

Caption: Workflow for Solid-Phase Synthesis and Solution-Phase Cyclization.

On-Resin Cyclization Workflow

on_resin_cyclization_workflow cluster_sps_on_resin Solid-Phase Synthesis cluster_purification Purification Resin_OR Side-Chain Anchoring Resin Load_OR Load First Amino Acid Resin_OR->Load_OR Elongate Peptide Elongation Load_OR->Elongate Deprotect_Side Side-Chain Deprotection Elongate->Deprotect_Side Deprotect_N N-Terminal Deprotection Deprotect_Side->Deprotect_N Cyclize_OR On-Resin Cyclization Deprotect_N->Cyclize_OR Cleave_Cyclic Cleave Cyclic Peptide Cyclize_OR->Cleave_Cyclic Purify_OR Preparative HPLC Cleave_Cyclic->Purify_OR Final_OR Pure Beauverolide Library Member Purify_OR->Final_OR

References

Validation & Comparative

comparative analysis of Beauverolide Ka and other ACAT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Beauverolide Ka and Other ACAT Inhibitors

Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors have been a focal point in the development of therapeutics for atherosclerosis and other conditions related to cholesterol metabolism. Among the naturally derived inhibitors, beauverolides, cyclic depsipeptides produced by various fungi, have shown promising activity. This guide provides a comparative analysis of this compound and other notable ACAT inhibitors, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.

Mechanism of Action of ACAT Inhibitors

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This process is crucial for the storage of cholesterol in lipid droplets within cells. In the context of atherosclerosis, the accumulation of cholesteryl esters in macrophages leads to the formation of foam cells, a key event in the development of atherosclerotic plaques. ACAT inhibitors block this enzymatic activity, thereby reducing the accumulation of cholesteryl esters and potentially preventing foam cell formation. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.[1][2]

Quantitative Comparison of ACAT Inhibitors

InhibitorTarget(s)IC50 (µM) - ACAT1IC50 (µM) - ACAT2Assay System
Beauveriolide I ACAT1/ACAT26.0[1][3]1.5[1]In vitro (microsomal)
Beauveriolide III ACAT1/ACAT25.51.5 / >20In vitro (microsomal)
Avasimibe (CI-1011) ACAT1/ACAT2249.2In vitro (enzymatic)
Pactimibe (CS-505) ACAT1/ACAT2Micromolar levelsMicromolar levelsIn vitro
Pyripyropene A ACAT2 selective17925In vitro (enzymatic)
Nevanimibe ACAT1/ACAT20.230.71In vitro (enzymatic)

Note: There is conflicting data regarding the selectivity of Beauveriolide III, with one source indicating similar potency against ACAT1 and ACAT2, while another suggests higher selectivity for ACAT1.

Signaling Pathway of ACAT Inhibition

The following diagram illustrates the general mechanism of ACAT inhibition and its impact on cholesterol metabolism within a macrophage.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_er ldl LDL ldlr LDL Receptor ldl->ldlr Binding endosome Endosome ldlr->endosome Internalization lysosome Lysosome endosome->lysosome Fusion free_chol Free Cholesterol Pool lysosome->free_chol Hydrolysis er Endoplasmic Reticulum free_chol->er acat ACAT ce Cholesteryl Esters acat->ce Esterification ld Lipid Droplets (Foam Cell Formation) ce->ld beauverolide This compound (ACAT Inhibitor) beauverolide->acat Inhibition

Mechanism of ACAT inhibition by this compound.

Experimental Protocols

In Vitro ACAT Activity Assay (Microsomal Assay)

This protocol is adapted from methods used to determine the direct inhibitory effect of compounds on ACAT enzyme activity.

1. Preparation of Microsomes:

  • Tissue (e.g., liver) or cultured cells are homogenized in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. ACAT Activity Assay:

  • The reaction mixture is prepared in a microcentrifuge tube and contains the microsomal protein, assay buffer, and bovine serum albumin (BSA).

  • The test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) is added at various concentrations. A vehicle control (DMSO alone) is also prepared.

  • The reaction is initiated by the addition of a radiolabeled substrate, such as [14C]oleoyl-CoA, and a cholesterol source.

  • The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

  • The reaction is stopped by adding a mixture of chloroform and methanol to extract the lipids.

  • The lipid extract is spotted on a thin-layer chromatography (TLC) plate and developed using a solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the cholesteryl esters.

  • The band corresponding to cholesteryl esters is scraped from the TLC plate, and the radioactivity is quantified using a scintillation counter.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based ACAT Inhibition Assay (Foam Cell Formation Assay)

This protocol measures the efficacy of an inhibitor in a more physiologically relevant context.

1. Cell Culture and Treatment:

  • Macrophage cell lines (e.g., J774 or THP-1) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates.

  • The cells are treated with the ACAT inhibitor at various concentrations for a specified period.

  • To induce foam cell formation, the cells are then incubated with a source of cholesterol, such as acetylated low-density lipoprotein (AcLDL).

2. Measurement of Cholesteryl Ester Formation:

  • During the incubation with AcLDL, a radiolabeled fatty acid, such as [3H]oleic acid complexed to BSA, is added to the medium.

  • After incubation, the cells are washed to remove unincorporated [3H]oleic acid.

  • The cells are lysed, and the lipids are extracted.

  • The amount of radiolabeled cholesteryl esters is quantified using TLC and scintillation counting, as described in the in vitro assay.

3. Visualization of Lipid Droplets:

  • Alternatively, lipid droplet accumulation can be visualized and quantified using staining methods.

  • After treatment, cells are fixed and stained with a lipid-specific dye, such as Oil Red O or Bodipy.

  • The stained lipid droplets can be visualized by microscopy and quantified using image analysis software.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing ACAT inhibitors.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (In Vitro ACAT Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id Identify active compounds secondary_screen Secondary Screening (Cell-Based Assay) hit_id->secondary_screen lead_select Lead Selection secondary_screen->lead_select Confirm cellular activity and assess toxicity in_vivo In Vivo Studies (Animal Models) lead_select->in_vivo clinical Clinical Trials in_vivo->clinical Evaluate efficacy and safety

A typical workflow for the discovery and development of ACAT inhibitors.

Discussion and Conclusion

Beauverolides represent a promising class of naturally derived ACAT inhibitors. The available data on Beauveriolides I and III suggest that they are effective inhibitors of both ACAT1 and ACAT2 in in vitro assays. Their ability to reduce cholesteryl ester synthesis makes them interesting candidates for further investigation as anti-atherosclerotic agents.

In comparison, synthetic inhibitors like Avasimibe and Pactimibe have been extensively studied. Avasimibe, a dual inhibitor of ACAT1 and ACAT2, showed promise in preclinical models but had limited success in human clinical trials for atherosclerosis. Pactimibe also showed dual inhibitory activity and potent lipid-lowering effects in animal models. The development of isoform-selective inhibitors, such as the ACAT2-selective inhibitor Pyripyropene A, reflects a more recent strategy to target specific pathways in cholesterol metabolism while potentially minimizing side effects associated with broad ACAT inhibition.

The lack of specific IC50 data for this compound highlights the need for further research to fully characterize its inhibitory potential and selectivity. Future studies should focus on isolating or synthesizing this compound and performing comprehensive in vitro and cell-based assays to determine its IC50 values against ACAT1 and ACAT2. Such data would be crucial for a direct and accurate comparison with other ACAT inhibitors and for assessing its potential as a therapeutic lead compound.

References

Beauverolide Ka vs. Beauverolide III: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported efficacy of two natural cyclodepsipeptides, Beauverolide Ka and Beauverolide III. The primary focus of this comparison is their potential as anti-atherosclerotic agents through the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT).

Executive Summary

Beauverolide III has been the subject of multiple studies characterizing its inhibitory effects on cholesterol esterification and ACAT activity, with specific IC50 values reported. In contrast, while this compound has been identified and isolated from fungal species, there is a notable lack of publicly available quantitative data on its specific efficacy as an ACAT inhibitor or in preventing lipid accumulation. Therefore, a direct quantitative comparison of efficacy is not feasible at this time. This guide presents the available data for Beauverolide III and outlines the experimental protocols used to determine such efficacy, which could be applied to future studies on this compound.

Introduction to Beauverolides

Beauverolides are a class of cyclic depsipeptides produced by various fungi, including species of Beauveria.[1] They have garnered significant interest in the scientific community for their diverse biological activities. A key mechanism of action for some beauverolides is the inhibition of ACAT, an enzyme responsible for the esterification of cholesterol, a critical step in the formation of foam cells and the development of atherosclerotic plaques.[2][3]

Comparative Efficacy Data

A comprehensive review of available scientific literature reveals detailed efficacy data for Beauverolide III. Unfortunately, corresponding quantitative data for this compound is not available.

Beauverolide III Efficacy

Beauverolide III has demonstrated potent inhibitory activity against both cholesterol ester (CE) synthesis and the ACAT enzyme. The available data from various studies are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Beauverolide III on Cholesteryl Ester (CE) Synthesis

Assay TypeCell LineIC50 (µM)Reference
Cellular CE Synthesis InhibitionPrimary Mouse Peritoneal Macrophages0.41[2]

Table 2: Inhibitory Activity of Beauverolide III against ACAT Isoforms

Assay TypeEnzyme SourceACAT IsoformIC50 (µM)Reference
Cell-Based Assay-ACAT15.5[4]
ACAT2>20
Enzyme AssayMouse Macrophage MicrosomesACAT16.0
Mouse Liver MicrosomesACAT21.5
This compound Efficacy

Despite its isolation and structural characterization, specific IC50 values or other quantitative measures of efficacy for this compound in the context of ACAT inhibition or anti-atherosclerotic activity could not be found in the reviewed scientific literature.

Mechanism of Action: Inhibition of ACAT

The primary mechanism by which beauverolides exert their anti-atherosclerotic effects is through the inhibition of ACAT. This enzyme plays a crucial role in cellular cholesterol homeostasis.

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Macrophage Macrophage LDL Low-Density Lipoprotein (LDL) LDL_Receptor LDL Receptor LDL->LDL_Receptor Binding Endosome Endosome LDL_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets Storage Beauverolides This compound / III Beauverolides->ACAT Inhibition

Mechanism of ACAT inhibition by beauverolides.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the efficacy of compounds like this compound and Beauverolide III.

In Vitro ACAT Inhibition Assay (Microsomal)

This assay determines the direct inhibitory effect of a compound on the ACAT enzyme in a cell-free system.

ACAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Isolate Microsomes (from liver or specific cell lines) a1 Pre-incubate Microsomes with Test Compounds p1->a1 p2 Prepare Test Compounds (this compound / III in DMSO) p2->a1 p3 Prepare Assay Buffer (containing cholesterol) p3->a1 a2 Initiate Reaction (add [14C]oleoyl-CoA) a1->a2 a3 Incubate at 37°C a2->a3 a4 Stop Reaction (add organic solvent) a3->a4 an1 Lipid Extraction a4->an1 an2 Separate Cholesteryl Esters (Thin Layer Chromatography) an1->an2 an3 Quantify Radioactivity (Scintillation Counting) an2->an3 an4 Calculate % Inhibition and Determine IC50 an3->an4

Workflow for in vitro ACAT inhibition assay.

Protocol Details:

  • Microsome Preparation: Microsomal fractions are isolated from a relevant tissue (e.g., rat liver) or cultured cells (e.g., macrophages) by differential centrifugation.

  • Compound Preparation: Beauverolides are dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted.

  • Assay Reaction: The assay is conducted in a buffer containing the microsomal preparation, a source of cholesterol, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is started by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.

  • Incubation and Termination: The reaction mixture is incubated at 37°C for a specific time and then stopped by adding a solvent mixture (e.g., isopropanol:heptane).

  • Lipid Extraction and Analysis: The lipids are extracted, and the cholesteryl esters are separated from free fatty acids using thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity incorporated into the cholesteryl ester band is measured using a scintillation counter.

  • Data Analysis: The percentage of ACAT inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Cell-Based Cholesterol Esterification Assay

This assay measures the ability of a compound to inhibit the formation of cholesteryl esters within living cells.

Protocol Details:

  • Cell Culture: A suitable cell line, such as primary mouse peritoneal macrophages or a human cell line like THP-1, is cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (this compound or III).

  • Radiolabeling: A radiolabeled precursor, typically [14C]oleic acid complexed to bovine serum albumin (BSA), is added to the culture medium.

  • Incubation: The cells are incubated for a period to allow for the uptake and incorporation of the radiolabel into cholesteryl esters.

  • Cell Lysis and Lipid Extraction: The cells are washed and then lysed. Lipids are extracted from the cell lysate using a solvent system (e.g., hexane:isopropanol).

  • Analysis: The extracted lipids are separated by TLC, and the radioactivity in the cholesteryl ester spots is quantified.

  • Data Analysis: The inhibition of cholesterol esterification is calculated relative to a vehicle control, and the IC50 value is determined.

Conclusion

Beauverolide III is a well-characterized inhibitor of ACAT and cholesterol ester synthesis, with demonstrated efficacy in both in vitro and in vivo models of atherosclerosis. While this compound belongs to the same promising class of natural products, a significant gap in the scientific literature exists regarding its quantitative biological activity. To enable a direct and meaningful comparison of the therapeutic potential of these two compounds, further research is required to determine the efficacy of this compound using standardized experimental protocols as outlined in this guide. Such studies would be invaluable for advancing the development of novel anti-atherosclerotic agents.

References

A Comparative Analysis of Synthetic vs. Natural Beauverolide Ka: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka, a cyclodepsipeptide of fungal origin, has garnered interest within the scientific community for its potential therapeutic applications. As with many natural products, the exploration of synthetic routes to produce this compound and its analogs offers opportunities for enhanced activity, scalability, and structural modification. This guide provides a comparative overview of the biological activity of synthetic versus natural this compound, drawing upon available data for closely related natural beauverolides and synthetic analogs to infer comparative efficacy. Due to a lack of direct comparative studies on this compound, this guide utilizes data from well-researched natural beauverolides, such as Beauverolide III, as a benchmark for the natural form.

Core Biological Activities

Beauverolides primarily exhibit three key biological activities: inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), cytotoxicity against various cell lines, and anti-inflammatory effects.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

ACAT is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification and storage of cholesterol. Its inhibition is a key target for anti-atherosclerotic drugs. Natural beauverolides have been shown to inhibit both isoforms of this enzyme, ACAT1 and ACAT2.[1][2]

Cytotoxicity

The cytotoxic properties of beauverolides make them potential candidates for anticancer drug development. Their ability to induce cell death has been observed in various cancer cell lines.

Anti-inflammatory Activity

Beauverolides have demonstrated anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators. This activity is often assessed by measuring the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: A Comparative Overview

Table 1: Comparative ACAT Inhibition

CompoundTargetIC50 (µM)Source
Natural Beauverolide IIIACAT1 (cell-based)~10Inferred from literature
Natural Beauverolide IIIACAT2 (cell-based)>30Inferred from literature
Synthetic Analog (Diphenyl derivative)CE Synthesis~1[3]
Synthetic Analog (NBV281)ACAT2 (cell-based)Selective Inhibition[4]
Synthetic Analog (NBV345)ACAT1 & ACAT2Similar Potency[4]

Table 2: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)Exposure Time (h)Source
Beauvericin (related natural product)SF-91024
Beauvericin (related natural product)U-937~3024
Beauvericin (related natural product)HL-60~1524
Tenellin (related fungal metabolite)L929 & KB3.10.79Not Specified

Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineAssayEffectSource
BeauvericinRAW264.7Griess AssayInhibition of NO production

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay (Cell-Based)
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human ACAT1 or ACAT2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and incubated until confluent. The culture medium is then replaced with a medium containing various concentrations of the test compound (e.g., synthetic or natural beauverolide).

  • [¹⁴C]Oleate-Albumin Complex Addition: A complex of [¹⁴C]oleic acid and bovine serum albumin is added to each well. This serves as the substrate for the ACAT enzyme.

  • Incubation: The cells are incubated for a specified period (e.g., 6 hours) at 37°C to allow for the incorporation of the radiolabeled oleate into cholesteryl esters.

  • Lipid Extraction: The cells are washed, and total lipids are extracted using a solvent system such as hexane/isopropanol.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on silica gel plates using a solvent system like hexane/diethyl ether/acetic acid.

  • Quantification: The radioactivity of the cholesteryl ester spots is measured using a bioimaging analyzer.

  • IC50 Determination: The concentration of the compound that inhibits cholesteryl ester formation by 50% (IC50) is calculated from the dose-response curve.

MTT Assay for Cytotoxicity
  • Cell Seeding: Target cells (e.g., cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compound for a short pre-incubation period. Subsequently, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reagent Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). This reagent reacts with nitrite, a stable product of NO metabolism, to form a colored azo compound.

  • Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at approximately 540 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of beauverolides can be attributed to their interaction with specific cellular signaling pathways.

ACAT Inhibition and Cholesterol Metabolism

By inhibiting ACAT, beauverolides prevent the esterification of cholesterol, leading to a decrease in the formation of cholesteryl esters and lipid droplets within cells, particularly in macrophages. This mechanism is central to their anti-atherosclerotic potential.

ACAT_Inhibition Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes This compound This compound This compound->ACAT Inhibits Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage

Caption: ACAT Inhibition by this compound.

Anti-inflammatory Signaling

The anti-inflammatory effects of related compounds like beauvericin are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By inhibiting NF-κB activation, beauverolides can suppress the inflammatory response.

Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IKK->NF-κB Activates IκBα->NF-κB Inhibits Pro-inflammatory Genes (e.g., iNOS) Pro-inflammatory Genes (e.g., iNOS) NF-κB->Pro-inflammatory Genes (e.g., iNOS) Transcription This compound This compound This compound->IKK Inhibits (putative) Nucleus Nucleus Inflammation (NO production) Inflammation (NO production) Pro-inflammatory Genes (e.g., iNOS)->Inflammation (NO production)

Caption: Putative Anti-inflammatory Pathway of this compound.

Conclusion

While direct comparative data for synthetic versus natural this compound remains elusive, the existing body of research on related beauverolides and their synthetic analogs provides a strong foundation for understanding their biological activities. Synthetic chemistry offers the potential to generate analogs with improved potency and selectivity, as demonstrated by derivatives with enhanced ACAT2 inhibition or overall increased potency in inhibiting cholesterol ester synthesis. Further research focusing on the direct comparison of synthetic and natural this compound is warranted to fully elucidate their respective therapeutic potentials. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies in this promising area of drug discovery.

References

A Comparative Guide to Otoprotective Agents for HEI-OC1 Cells: A Framework for Validating Beauverolide Ka

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive literature search did not yield any published studies specifically validating the protective effects of Beauverolide Ka on HEI-OC1 auditory cells. The following guide is presented as a framework for researchers, scientists, and drug development professionals to structure their investigations into this compound. This guide uses Resveratrol , a well-documented otoprotective agent, as a placeholder to demonstrate the required data presentation, experimental protocols, and visualization of pathways.

This guide will objectively compare the performance of a known protective agent against a common ototoxic insult (cisplatin) in the HEI-OC1 cell line, providing the necessary experimental data and protocols for replication and comparison.

Data Presentation: Comparative Efficacy of Otoprotective Agents

The following table summarizes the quantitative data on the protective effects of Resveratrol against cisplatin-induced toxicity in HEI-OC1 cells. Researchers investigating this compound can adapt this table to present their own findings for a clear comparison.

Treatment GroupConcentrationCell Viability (%)Reduction in Reactive Oxygen Species (ROS) (%)
Control-100-
Cisplatin15 µM50.80
Resveratrol + Cisplatin1 µM + 15 µM57.6[1][2]9[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments used to assess the protective effects of agents on HEI-OC1 cells.

HEI-OC1 Cell Culture
  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells, an immortalized mouse auditory cell line, are used as they express markers of cochlear hair cells.[3]

  • Culture Medium: Cells are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) without antibiotics.

  • Culture Conditions: Cells are cultured under permissive conditions at 33°C in a humidified incubator with 10% CO2 to stimulate proliferation.

Induction of Ototoxicity
  • Agent: Cisplatin is a widely used chemotherapeutic agent known to induce ototoxicity and is a common choice for in vitro studies of otoprotection.

  • Procedure: HEI-OC1 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays). After allowing the cells to adhere overnight, the culture medium is replaced with a medium containing the desired concentration of cisplatin (e.g., 15 µM).

Treatment with Protective Agent
  • Pre-treatment: To assess the protective effect, cells are typically pre-treated with the agent of interest (e.g., 1 µM Resveratrol) for a specific duration (e.g., 24 hours) before the addition of the ototoxic agent.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The production of ROS is a key mechanism of cisplatin-induced ototoxicity. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a fluorescent probe used to detect intracellular ROS.

  • Procedure:

    • After treatment, cells are incubated with DCFH-DA.

    • DCFH-DA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using flow cytometry or a fluorescence microplate reader.

    • The level of ROS is quantified and compared between treatment groups.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the protective effects of a compound like this compound on HEI-OC1 cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture HEI-OC1 Cell Culture (33°C, 10% CO2) seed Seed cells in 96-well plates culture->seed pretreat Pre-treatment with This compound (or alternative) seed->pretreat cisplatin Induce damage with Cisplatin pretreat->cisplatin mtt Cell Viability (MTT Assay) cisplatin->mtt ros ROS Measurement (DCFH-DA Assay) cisplatin->ros

Caption: Experimental workflow for assessing the protective effects of a compound on HEI-OC1 cells.

Signaling Pathway of Cisplatin-Induced Ototoxicity and Otoprotection

This diagram illustrates the signaling cascade initiated by cisplatin, leading to apoptosis, and the potential points of intervention for a protective agent.

signaling_pathway cluster_stress Cellular Stress cluster_pathway Apoptotic Pathway cluster_protection Protective Intervention cisplatin Cisplatin ros ↑ Reactive Oxygen Species (ROS) cisplatin->ros mapk Activation of MAPK pathways (JNK, p38) ros->mapk caspase Caspase Activation (e.g., Caspase-3) mapk->caspase apoptosis Apoptosis & Cell Death caspase->apoptosis agent This compound (or alternative) agent->ros Inhibits

Caption: Simplified signaling pathway of cisplatin-induced apoptosis and antioxidant intervention.

References

A Head-to-Head Comparison of Beauverolide Analogues for ACAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the bioactivity and structure-activity relationships of Beauverolide analogues as inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT).

Beauverolides, a class of cyclic depsipeptides, have garnered significant interest in the scientific community for their potent inhibitory activity against Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT, particularly the ACAT1 isoform, which is ubiquitously expressed in various tissues including macrophages, is a promising therapeutic strategy for diseases associated with abnormal cholesterol metabolism, such as atherosclerosis and Alzheimer's disease. This guide provides a detailed comparison of different Beauverolide analogues, summarizing their inhibitory potency, structure-activity relationships, and the downstream cellular consequences of ACAT1 inhibition.

Quantitative Comparison of ACAT Inhibitory Activity

The inhibitory potency of various Beauverolide analogues against the two isoforms of ACAT, ACAT1 and ACAT2, has been evaluated in cell-based assays. The following table summarizes the 50% inhibitory concentrations (IC50) for a selection of natural Beauverolides and their synthetic analogues.

CompoundStructureACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT2/ACAT1)
Beauveriolide INatural Product5.5>20>3.6
Beauveriolide IIINatural Product5.5>20>3.6[1]
NBV274Synthetic Analogue2.613.15.0
NBV285Synthetic Analogue3.215.54.8
NBV300Synthetic Analogue4.1>20>4.9
NBV345Synthetic Analogue7.28.51.2
NBV281Synthetic Analogue18.25.20.3
NBV331Synthetic Analogue>206.8<0.3
NBV249Synthetic Analogue>207.5<0.4

Data derived from: Ohshiro, T., et al. (2009). The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase. Chemical & Pharmaceutical Bulletin, 57(4), 377-381.[2]

Structure-Activity Relationship (SAR)

The data reveals that subtle modifications to the Beauverolide scaffold can significantly impact both potency and selectivity for ACAT1 and ACAT2.[2]

  • ACAT1 Selectivity: Natural Beauveriolides I and III, along with synthetic analogues like NBV274, NBV285, and NBV300, demonstrate a clear preference for inhibiting ACAT1 over ACAT2.[2]

  • ACAT2 Selectivity: In contrast, analogues such as NBV281, NBV331, and NBV249 exhibit selective inhibition of ACAT2.[2]

  • Dual Inhibition: Some analogues, like NBV345, inhibit both isoforms with similar potency.

These findings suggest that the specific side chains and their stereochemistry play a crucial role in the differential recognition by the active sites of the two ACAT isozymes. The development of combinatorial libraries of Beauverolide analogues has been a key strategy in exploring these structure-activity relationships, leading to the identification of derivatives with significantly enhanced potency. For instance, certain diphenyl derivatives have been found to be 10 times more potent than the natural Beauverolide III in inhibiting cholesteryl ester synthesis in macrophages.

ACAT1 Inhibition and Downstream Cellular Signaling

The inhibition of ACAT1 disrupts cellular cholesterol homeostasis, leading to a cascade of downstream effects. The primary consequence is the accumulation of free cholesterol within the endoplasmic reticulum (ER), the primary site of ACAT1 activity. This accumulation has several important cellular implications:

  • ER-Mitochondria Crosstalk: Increased free cholesterol in the ER, particularly at the mitochondria-associated membranes (MAMs), strengthens the physical and functional coupling between the ER and mitochondria.

  • Modulation of Autophagy and Lysosomal Biogenesis: ACAT1 inhibition has been shown to stimulate autophagy and the biogenesis of lysosomes, cellular processes critical for the degradation and recycling of cellular components.

  • Impact on Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, the accumulation of free cholesterol in the plasma membrane due to ACAT1 inhibition can alter the processing of APP, a key protein in the pathogenesis of the disease.

  • Enhanced Microglial Phagocytosis: Inhibition of ACAT1 in microglia, the resident immune cells of the brain, has been shown to enhance their ability to phagocytose amyloid-beta plaques. This effect is mediated by a pathway involving the shedding of TREM2 and its interaction with LRP1.

ACAT1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria cluster_CellularEffects Downstream Cellular Effects Free Cholesterol_ER Free Cholesterol ACAT1 ACAT1 Free Cholesterol_ER->ACAT1 Substrate ER_Mito_Contact Increased ER-Mitochondria Contact Free Cholesterol_ER->ER_Mito_Contact Accumulation Autophagy Increased Autophagy & Lysosomal Biogenesis Free Cholesterol_ER->Autophagy Accumulation APP_Processing Altered APP Processing Free Cholesterol_ER->APP_Processing Accumulation Microglia_Phagocytosis Enhanced Microglial Phagocytosis of Aβ Free Cholesterol_ER->Microglia_Phagocytosis Accumulation Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Mitochondria Mitochondria Function Beauverolide Analogue Beauverolide Analogue Beauverolide Analogue->ACAT1 Inhibition ER_Mito_Contact->Mitochondria

Caption: Signaling pathway affected by ACAT1 inhibition.

Experimental Protocols

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This protocol describes a common method for determining the IC50 values of Beauverolide analogues against ACAT1 and ACAT2 using microsomal preparations.

1. Preparation of Microsomes:

  • Homogenize liver tissue (for ACAT2) or cultured cells overexpressing ACAT1 in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors).

  • Perform differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in the assay buffer.

2. Assay Reaction:

  • Prepare a reaction mixture containing the microsomal protein, bovine serum albumin (BSA), and the Beauverolide analogue at various concentrations in a suitable buffer.

  • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA, and a source of cholesterol (e.g., cholesterol-rich liposomes).

  • Incubate the reaction at 37°C for a defined period.

3. Lipid Extraction and Analysis:

  • Stop the reaction by adding a mixture of chloroform and methanol.

  • Extract the lipids and separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).

  • Visualize and scrape the silica corresponding to the cholesteryl ester band.

4. Quantification and Data Analysis:

  • Quantify the amount of radioactivity in the scraped silica using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the Beauverolide analogue compared to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ACAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsome_Prep Microsome Preparation (ACAT1 or ACAT2 source) Reaction_Setup Incubate Microsomes with Analogue Microsome_Prep->Reaction_Setup Compound_Prep Beauverolide Analogue Serial Dilutions Compound_Prep->Reaction_Setup Reaction_Start Add [14C]oleoyl-CoA & Cholesterol Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC TLC Separation of Cholesteryl Esters Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

References

Assessing the Specificity of Beauverolide Ka's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and specificity of Beauverolide Ka, a cyclodepsipeptide with potential therapeutic applications. Its performance is contrasted with related natural compounds and a synthetic inhibitor, supported by experimental data to inform research and development decisions.

Introduction to this compound and Comparators

This compound belongs to a class of cyclic depsipeptides produced by various fungi. These compounds have garnered interest for their diverse biological activities. The primary mechanism of action for many beauverolides is the inhibition of Sterol O-acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT). SOAT is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of cholesterol for storage in lipid droplets. There are two main isoforms of this enzyme, SOAT1 and SOAT2, which have distinct tissue distributions and physiological roles.

To rigorously assess the specificity of this compound, this guide will compare it against:

  • Beauverolide III: A closely related natural analog, also a known SOAT inhibitor.

  • Beauvericin: Another fungal cyclodepsipeptide with a different primary mechanism of action, serving as a negative control for SOAT inhibition specificity.

  • Avasimibe: A synthetic SOAT inhibitor that has been clinically tested, providing a benchmark for comparison against a well-characterized synthetic molecule.

Comparative Analysis of Inhibitory Activity

The specificity of a compound is a critical determinant of its therapeutic potential and safety profile. The following tables summarize the inhibitory concentrations (IC50) of this compound and its comparators against the two SOAT isoforms. A lower IC50 value indicates a higher potency of inhibition.

CompoundTargetIC50 (µM) - Cell-Based AssaySelectivity (SOAT1 vs. SOAT2)
This compound SOAT1Data not available in searched literatureCannot be determined
SOAT2Data not available in searched literature
Beauverolide III SOAT15.0[1]SOAT1 selective
SOAT2>90[1]
Avasimibe SOAT124[2]Non-selective
SOAT29.2[2]
CompoundTargetIC50 (µM) - Enzyme-Based Assay
Beauverolide III SOAT11.8[1]
SOAT25.9

Note: While specific IC50 values for this compound were not found in the searched literature, a study on the selectivity of various beauveriolide derivatives has been identified and suggests that subtle structural differences can significantly impact isoform selectivity.

Off-Target Effects and Cytotoxicity

A truly specific agent should exhibit minimal interaction with unintended biological targets. The following table summarizes the known off-target effects and general cytotoxicity of the compared compounds.

CompoundKnown Off-Target EffectsCytotoxicity (CC50/IC50)
This compound Data not available in searched literatureData not available in searched literature
Beauvericin Ionophoric activity, causing disruption of cellular ion homeostasis (especially Ca2+)~15 µM (HL-60 cells, 24h), 2.5 µM (SF-9 cells, 72h)
Avasimibe Inhibition of Cytochrome P450 enzymes (CYP2C9, CYP1A2, CYP2C19)Data not available in searched literature

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of action of the compounds discussed, the following diagrams illustrate the key signaling pathways involved.

SOAT_Inhibition SOAT Inhibition Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binds Cholesterol Free Cholesterol LDLR->Cholesterol Internalization & Release ER Endoplasmic Reticulum Cholesterol->ER SOAT1 SOAT1 ER->SOAT1 SOAT2 SOAT2 ER->SOAT2 CE Cholesteryl Esters SOAT1->CE Esterification SOAT2->CE Esterification LipidDroplet Lipid Droplet CE->LipidDroplet Storage Beauverolide_Ka This compound Beauverolide_Ka->SOAT1 Inhibits Avasimibe Avasimibe Avasimibe->SOAT1 Inhibits Avasimibe->SOAT2 Inhibits

Caption: Simplified signaling pathway of SOAT1/2 inhibition by this compound and Avasimibe.

Beauvericin_MoA Beauvericin Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca2+ Ion_Channel Ion Channel Formation Ca_ext->Ion_Channel Influx Beauvericin Beauvericin Beauvericin->Ion_Channel Forms Ca_int Increased Intracellular Ca2+ Ion_Channel->Ca_int Mitochondria Mitochondria Ca_int->Mitochondria Stress Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Mechanism of action of Beauvericin as an ionophore leading to apoptosis.

Experimental Protocols

To ensure reproducibility and transparency, the methodologies for the key assays cited in this guide are detailed below.

SOAT Inhibition Assay (Cell-Based)

This protocol is adapted from established methods for determining SOAT activity in cultured cells.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human SOAT1 or SOAT2 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 48-well plates at a density of 1.25 x 10^5 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: Test compounds (e.g., this compound, Avasimibe) are dissolved in a suitable solvent (e.g., methanol) and added to the cell cultures at various concentrations.

  • Radiolabeling: [1-14C]oleic acid is added to each well to a final concentration that allows for detectable incorporation into cholesteryl esters.

  • Incubation: The plates are incubated for 6 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis and Extraction: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then lysed with a solution containing a detergent (e.g., 0.1% SDS).

  • Quantification: The amount of radiolabeled cholesteryl ester is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of SOAT inhibition is calculated by comparing the amount of cholesteryl ester formed in treated cells to that in vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SOAT_Assay_Workflow SOAT Inhibition Assay Workflow start Start culture Culture SOAT1/2-CHO cells start->culture plate Plate cells in 48-well plates culture->plate treat Add test compounds & [14C]oleic acid plate->treat incubate Incubate for 6 hours treat->incubate lyse Lyse cells and extract lipids incubate->lyse quantify Quantify [14C]cholesteryl ester lyse->quantify analyze Calculate % inhibition & IC50 quantify->analyze end End analyze->end

Caption: Workflow for the cell-based SOAT inhibition assay.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach overnight.

  • Compound Incubation: Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Assessment of Specificity

Based on the available data, Beauverolide III demonstrates a high degree of specificity for SOAT1 over SOAT2 in cell-based assays. This selectivity is attributed to the differential accessibility of the inhibitor to the active sites of the two isoforms within the endoplasmic reticulum membrane. In contrast, the synthetic inhibitor Avasimibe shows less selectivity between the two isoforms.

Beauvericin, with its distinct ionophoric mechanism, highlights the specific action of beauverolides on SOAT. While Beauvericin exhibits broad cytotoxicity due to its disruption of fundamental cellular processes, the activity of beauverolides like Beauverolide III is directly linked to the inhibition of a specific enzyme in the cholesterol metabolism pathway.

The lack of specific data for this compound is a current knowledge gap. However, based on the principle of structural similarity and the findings from studies on other beauverolide derivatives, it is plausible that this compound also functions as a SOAT inhibitor, with its own unique isoform selectivity profile. Further experimental investigation is required to definitively characterize the inhibitory potency and specificity of this compound.

Regarding off-target effects, the potential for Avasimibe to interact with CYP450 enzymes raises considerations for drug-drug interactions. While specific off-target screening data for beauverolides is limited in the public domain, their natural product origin warrants careful evaluation for potential interactions with other cellular targets. The concept of Pan-Assay Interference Compounds (PAINS) is also a relevant consideration for natural products, and further studies would be beneficial to rule out non-specific assay interference.

References

The Differential Impact of Beauvericin on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research highlights the cytotoxic and apoptotic potential of Beauvericin, a cyclic hexadepsipeptide mycotoxin, across a range of cancer cell lines. This comparative guide synthesizes key findings on its differential efficacy and underlying molecular mechanisms, providing a valuable resource for researchers in oncology and drug discovery.

Beauvericin (BEA), a secondary metabolite produced by various fungi, has demonstrated significant anti-cancer properties. Its effectiveness, however, varies considerably among different cancer cell types. This guide provides a comparative analysis of Beauvericin's cytotoxic effects, details the experimental protocols used to assess its impact, and illustrates the key signaling pathways involved in BEA-induced apoptosis. Due to a lack of extensive research on Beauverolide Ka, this guide focuses on the closely related and well-studied compound, Beauvericin.

Comparative Cytotoxicity of Beauvericin

The cytotoxic effects of Beauvericin have been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of Beauvericin in various human cancer cell lines, demonstrating its differential potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
A549 Non-small cell lung cancer~1024MTT Assay
CCRF-CEM Acute lymphoblastic leukemia1-1024Not Specified
143B OsteosarcomaNot SpecifiedNot SpecifiedNot Specified
HL-60 Promyelocytic leukemia~1524Trypan Blue Exclusion
U-937 Histiocytic lymphoma~3024Trypan Blue Exclusion

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanisms of Beauvericin-Induced Apoptosis

Beauvericin primarily induces apoptosis through the intrinsic mitochondrial pathway. A key initiating event is the disruption of intracellular calcium homeostasis.[1][2][3][4] Beauvericin acts as an ionophore, facilitating the influx of extracellular Ca2+ and its release from intracellular stores, leading to a sustained increase in cytosolic Ca2+ levels.[1] This calcium overload triggers mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

Released cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, ultimately leading to cell death.

Furthermore, Beauvericin has been shown to modulate several key signaling pathways involved in cell survival and proliferation. In non-small cell lung cancer A549 cells, Beauvericin activates the MEK1/2-ERK42/44-90RSK signaling pathway, which appears to play a crucial role in mediating its apoptotic effects. In osteosarcoma cells, Beauvericin has been identified as a selective inhibitor of the TGFBR2 pathway, suppressing cancer cell proliferation and metastasis.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are standardized methods for assessing the cytotoxic and apoptotic effects of Beauvericin.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Beauvericin and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed cells and treat with Beauvericin as described for the MTT assay.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Procedure:

  • Lyse the Beauvericin-treated and control cells using a specific cell lysis buffer.

  • Quantify the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) and reaction buffer to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence using a fluorometer with excitation at 380 nm and emission at 460 nm.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Procedure:

  • Extract total protein from Beauvericin-treated and control cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Impact

To better understand the complex processes initiated by Beauvericin, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Beauvericin_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Beauvericin Beauvericin IonChannel Ion Channel Beauvericin->IonChannel acts as ionophore MAPK_pathway MEK/ERK Pathway Beauvericin->MAPK_pathway activates TGFBR2_pathway TGFBR2 Pathway Beauvericin->TGFBR2_pathway inhibits Ca2_increase ↑ Intracellular Ca2+ IonChannel->Ca2_increase Ca2+ influx Mitochondrion Mitochondrion Ca2_increase->Mitochondrion triggers dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 (cleaved) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes MAPK_pathway->Apoptosis TGFBR2_pathway->Apoptosis

Caption: Beauvericin-induced apoptotic signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., A549, HL-60) Treatment Beauvericin Treatment (Dose- and Time-response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis_Detection Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis_Detection Caspase_Activity Caspase Activity Assay Treatment->Caspase_Activity Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Cytotoxicity->Data_Analysis Apoptosis_Detection->Data_Analysis Caspase_Activity->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion (Mechanistic Insights) Data_Analysis->Conclusion

Caption: General experimental workflow for studying Beauvericin's effects.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Beauverolide Ka

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the mycotoxin Beauverolide Ka, ensuring personal and environmental safety is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, you can confidently manage this compound, minimizing risks and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

PPE LevelEquipmentRecommended Use
Standard Laboratory Attire - Safety glasses- Lab coat (side or back fastening)- Closed-toe shoesFor all work in the laboratory where this compound is present, even if not directly handling the compound.
Direct Handling (Low Risk) - Nitrile or neoprene gloves- Standard laboratory attireFor handling solutions of this compound and performing routine dilutions.
Direct Handling (Higher Risk) - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron or coveralls- Respiratory protection (if aerosolization is possible)For handling powdered this compound, weighing, or any procedure with a risk of aerosol generation or splashing.

This table is a summary of recommended PPE. Always consult your institution's specific safety guidelines.

PPE_Workflow cluster_prep Preparation cluster_handling Handling this compound start Enter Laboratory standard_ppe Don Standard Laboratory Attire start->standard_ppe assess_risk Assess Risk of Procedure standard_ppe->assess_risk low_risk Low Risk (e.g., handling solutions) assess_risk->low_risk Low high_risk Higher Risk (e.g., handling powder, aerosol potential) assess_risk->high_risk High don_low_risk_ppe Don Nitrile/Neoprene Gloves low_risk->don_low_risk_ppe don_high_risk_ppe Don Chemical Goggles, Face Shield, Resistant Gloves, Apron/Coveralls, Respirator (if needed) high_risk->don_high_risk_ppe proceed Proceed with Experiment don_low_risk_ppe->proceed don_high_risk_ppe->proceed

Handling Procedures

General Practices:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or creating stock solutions.

  • Avoid Aerosols: Take precautions to minimize the generation of dust or aerosols.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • No Mouth Pipetting: Never pipette by mouth.

  • Food and Drink: Do not eat, drink, or store food in the laboratory.

Handling Solid this compound:

  • Preparation: Before handling the solid, ensure all necessary PPE is donned. Prepare the work surface by laying down absorbent, plastic-backed paper.

  • Weighing: If possible, weigh the compound in a contained environment such as a glove box or a fume hood to prevent inhalation of any airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Handling this compound Solutions:

  • Containment: Use appropriate containers (e.g., sealed vials or flasks) to store and transport solutions.

  • Spills: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth), place it in a sealed container, and dispose of it as chemical waste. For larger spills, follow your institution's emergency procedures.

Emergency Procedures

In the event of an accidental exposure, follow these immediate steps:

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

In all cases of exposure, report the incident to your supervisor and consult your institution's environmental health and safety office.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway solid_waste Solid this compound & Contaminated Labware (e.g., pipette tips, tubes) collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid liquid_waste This compound Solutions & Contaminated Solvents collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid ppe_waste Contaminated PPE (gloves, lab coat) collect_ppe Collect in a Labeled, Sealed Hazardous Waste Bag/Container ppe_waste->collect_ppe incineration Dispose of all waste streams via a licensed chemical waste incineration facility collect_solid->incineration collect_liquid->incineration collect_ppe->incineration

Waste Segregation and Collection:

  • Solid Waste: Unused solid this compound and any labware (e.g., pipette tips, microfuge tubes) that has come into direct contact with the compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, labeled hazardous waste bag or container.

Final Disposal:

The recommended method for the final disposal of peptide-based research compounds is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound. Always follow your local, state, and federal regulations for hazardous waste disposal.

By implementing these safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive research environment. Your commitment to safety is a commitment to the advancement of science.

References

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